Physicochemical Properties and Synthetic Utility of 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine
An In-Depth Technical Guide for Pharmaceutical Development Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, the efficient construction of the beta-amino alcohol pharmacophore is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
In the landscape of active pharmaceutical ingredient (API) manufacturing, the efficient construction of the beta-amino alcohol pharmacophore is a cornerstone of cardiovascular drug design. 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS 13080-65-4) is a highly reactive, bifunctional aliphatic molecule characterized by a strained oxirane (epoxide) ring and a sterically hindered secondary amine[1].
Systematically known as 1-(tert-butylamino)-2,3-epoxypropane, this compound serves as a critical synthon in the convergent synthesis of beta-adrenergic receptor antagonists (beta-blockers) such as Talinolol and Arotinolol[2]. This whitepaper explores its physicochemical profile, mechanistic utility, experimental handling, and analytical profiling as a pharmaceutical impurity.
Physicochemical Properties & Structural Analysis
The chemical behavior of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is dictated by the dichotomy of its functional groups. The oxirane ring provides high electrophilic reactivity due to significant ring strain (approx. 27 kcal/mol), making it highly susceptible to nucleophilic attack[3]. Conversely, the bulky tert-butyl group attached to the amine nitrogen provides intense steric hindrance.
Causality in Reactivity: This steric bulk is not merely a structural feature; it is a thermodynamic necessity. It prevents the secondary amine from acting as a competing nucleophile, thereby inhibiting spontaneous self-polymerization and directing external nucleophiles exclusively to the less hindered terminal carbon of the epoxide via an SN2 mechanism[3].
Colorless liquid to off-white solid (temperature/purity dependent)[3]
Solubility Profile
Soluble in polar aprotic solvents (DMF, DMSO) and alcohols; slightly soluble in water.
Mechanistic Role in Drug Development: The "Beta-Blocker" Synthon
Traditionally, beta-blockers are synthesized via a linear route: reacting a phenol with epichlorohydrin to form an aryloxy epoxide, followed by ring-opening with an amine. However, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine enables a convergent synthetic route .
By utilizing this pre-assembled epoxide-amine building block, chemists can bypass intermediate isolation steps. For example, in the synthesis of Talinolol , 1-cyclohexyl-3-(4-hydroxyphenyl)urea is directly coupled with CAS 13080-65-4[2]. The phenoxide nucleophile attacks the terminal epoxide carbon, seamlessly generating the required 1-aryloxy-3-(tert-butylamino)propan-2-ol architecture.
Fig 1: Convergent synthesis pathway of beta-blockers utilizing CAS 13080-65-4 as a key synthon.
Experimental Protocol: Regioselective Epoxide Ring Opening
To ensure reproducibility and high yield, the coupling of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine with an aryl nucleophile must be executed under strict kinetic control. The following methodology represents a self-validating system for the synthesis of a generic beta-blocker API.
Step-by-Step Methodology
Nucleophile Activation (Deprotonation):
Dissolve 1.0 equivalent of the aryl nucleophile (e.g., 1-cyclohexyl-3-(4-hydroxyphenyl)urea) in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is chosen as a polar aprotic solvent because it solvates cations (from the base) while leaving the nucleophilic anion naked and highly reactive, accelerating the SN2 pathway.
Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at 40°C for 30 minutes to generate the phenoxide ion.
Controlled Epoxide Addition:
Dropwise, add 1.2 equivalents of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine over 45 minutes.
Causality: Slow addition prevents localized concentration spikes, mitigating the exothermic risk of runaway epoxide homopolymerization.
Thermal Maturation & Self-Validation:
Elevate the reaction temperature to 75°C and maintain for 4–6 hours.
Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 7:3) or HPLC. The complete consumption of the starting phenol validates the cessation of the reaction phase.
pH-Controlled Quenching & Extraction:
Cool the mixture to 5°C and quench with ice-cold distilled water.
Adjust the aqueous phase to pH > 9.5 using 1M NaOH.
Causality: Maintaining a highly basic pH ensures the secondary tert-butylamine group remains deprotonated (neutral), allowing the target molecule to partition efficiently into the organic extraction solvent (Ethyl Acetate).
Purification:
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from an ethanol/water mixture to yield the final API.
Analytical Characterization & Impurity Profiling
While highly useful as a synthetic intermediate, unreacted 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is classified as a Potential Genotoxic Impurity (PGI) due to the DNA-alkylating capability of the epoxide ring. In the synthesis of Arotinolol, this compound is specifically tracked as Arotinolol Impurity 3 [4].
Regulatory guidelines (such as ICH M7) mandate that PGI levels in final drug substances be controlled to the Threshold of Toxicological Concern (TTC), typically requiring limits of detection in the parts-per-million (ppm) range. Because the compound lacks a strong UV chromophore, standard HPLC-UV is insufficient.
Fig 2: Analytical workflow for trace quantification of epoxide impurities in final API batches.
Recommended Analytical Method:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) in positive mode is the gold standard for tracking this impurity. Multiple Reaction Monitoring (MRM) targeting the specific fragmentation of the tert-butyl group ensures high specificity and sensitivity against the complex API matrix.
References
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11389402, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. Available at:[Link]
[2] Chemsrc. rac Talinolol | CAS#:57460-41-0 Synthetic Routes. Available at:[Link]
mass spectrometry fragmentation pattern of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine Abstract This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (Molecular Weight: 129.20 g/mol ).[1][2] As a molecule incorporating a sterically hindered tert-butyl group, a secondary amine, and a strained epoxide ring, its fragmentation pattern is governed by a confluence of competing and synergistic pathways. This document elucidates the primary fragmentation mechanisms under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing predictive insights for researchers in analytical chemistry, drug metabolism, and related fields. The analysis is grounded in fundamental principles of mass spectrometry, including carbocation stability, alpha-cleavage, and ring-opening reactions, supported by authoritative literature.
Introduction and Molecular Structure Analysis
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a bifunctional organic compound with the chemical formula C₇H₁₅NO.[3] Its structure is characterized by three key functional moieties that dictate its behavior upon ionization:
The Tert-Butyl Group: This bulky alkyl group is known to dominate fragmentation pathways due to its ability to form a highly stable tertiary carbocation upon cleavage.
The Secondary Amine: The nitrogen atom is a primary site for ionization (radical cation formation in EI) and protonation (in ESI). It directs characteristic alpha-cleavages.[4]
The Oxirane (Epoxide) Ring: This three-membered heterocycle is highly strained, making it susceptible to ring-opening reactions under mass spectrometric conditions.[5]
Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for structural elucidation of related compounds, and for metabolic profiling studies where it may be a substrate or product.
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization is a high-energy technique that typically results in the formation of a molecular ion radical (M⁺•) and extensive fragmentation. For 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, the molecular ion at m/z 129 is expected to be of low abundance or entirely absent, a common characteristic for compounds with a tert-butyl group which fragment readily.[6][7]
The primary fragmentation pathways are driven by the formation of the most stable possible ions.
Pathway A: C-N Bond Cleavage and Tert-Butyl Cation Formation
The most favorable fragmentation pathway involves the heterolytic cleavage of the bond between the quaternary carbon of the tert-butyl group and the nitrogen atom. This yields the highly stable tert-butyl cation.
Key Fragment: tert-butyl cation, [C(CH₃)₃]⁺
m/z: 57
Significance: This fragment is predicted to be the base peak or one of the most abundant ions in the EI spectrum due to the exceptional stability of the tertiary carbocation.[6]
Pathway B: Alpha-Cleavage adjacent to the Amine
Alpha-cleavage is a characteristic fragmentation mechanism for amines, involving the homolytic cleavage of a bond adjacent to the nitrogen atom.[4] For this molecule, the most probable alpha-cleavage involves the loss of a methyl radical (•CH₃) from the tert-butyl group.
Key Fragment: Iminium ion, [C(CH₃)₂NHCH₂C₂H₃O]⁺
m/z: 114 (M-15)
Significance: This pathway is also highly favored as it results in a resonance-stabilized iminium ion. The loss of the smallest possible radical (methyl) is a common outcome.
Pathway C: Epoxide Ring-Initiated Fragmentation
Fragmentation can also be initiated by the epoxide ring. Cleavage of the N-CH₂ bond can lead to fragments characteristic of the glycidyl group.
Key Fragment: Oxiranylmethyl cation, [C₃H₅O]⁺
m/z: 57
Significance: This fragment coincides with the m/z of the tert-butyl cation. While possible, the formation of the tert-butyl cation is generally a more dominant process. Other smaller fragments like m/z 43 ([C₂H₃O]⁺) can also arise from the breakdown of the epoxide moiety.[8]
Caption: Predicted major EI fragmentation pathways for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that primarily generates the protonated molecule, [M+H]⁺, at m/z 130. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation, typically via collision-induced dissociation (CID). Fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable, neutral molecules.
Pathway A: Loss of Isobutylene
The most prominent fragmentation pathway for protonated tert-butyl amines involves the elimination of isobutylene (2-methylpropene), a stable neutral molecule.[9] This occurs via a charge-remote fragmentation mechanism.
Neutral Loss: Isobutylene, C₄H₈ (56.06 Da)
Key Fragment: [H₂NCH₂C₂H₃O + H]⁺
m/z: 74 (130 - 56)
Significance: This is expected to be the most intense fragment ion in the ESI-MS/MS spectrum and is highly diagnostic for the presence of the N-tert-butyl group.
Pathway B: Epoxide Ring Opening and Loss of Water
Protonation can also occur on the epoxide oxygen, or the proton can be transferred there. The strained, protonated epoxide ring can open, which may be followed by the elimination of a water molecule.
Neutral Loss: Water, H₂O (18.01 Da)
Key Fragment: [C₇H₁₄N]⁺
m/z: 112 (130 - 18)
Significance: This fragment indicates the presence of the hydroxyl group formed after ring-opening and is a common pathway for epoxides.[10]
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the proposed origin for both EI and ESI modes.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Neutral Loss / Fragment Structure
EI
129 (M⁺•)
57
[C(CH₃)₃]⁺ (tert-butyl cation)
EI
129 (M⁺•)
114
[M - CH₃]⁺ (Iminium ion via alpha-cleavage)
EI
129 (M⁺•)
43
[C₂H₃O]⁺ (From epoxide ring fragmentation)
ESI-MS/MS
130 ([M+H]⁺)
74
[M+H - C₄H₈]⁺ (Loss of isobutylene)
ESI-MS/MS
130 ([M+H]⁺)
112
[M+H - H₂O]⁺ (Loss of water after ring opening)
Bolded entries indicate predicted base peaks.
Methodological Approach to Fragmentation Prediction
The fragmentation pathways described in this guide were predicted using a systematic approach based on established chemical principles:
Structural Analysis: The molecule was deconstructed into its core functional groups (tert-butyl, secondary amine, epoxide) to identify sites of high reactivity and low bond dissociation energy.
Ionization Modeling: The initial ionization event was considered for each technique. For EI, this is the removal of an electron to form a radical cation (M⁺•). For ESI, it is the addition of a proton to form an even-electron cation ([M+H]⁺). The most likely site of ionization/protonation (the amine nitrogen) was identified.
Application of Fragmentation Rules: Established fragmentation rules were applied:
Stevenson's Rule: In EI, the positive charge will be retained by the fragment with the lower ionization energy. This strongly favors the formation of the tert-butyl cation over the alternative radical.
Alpha-Cleavage: The propensity for cleavage of bonds alpha (adjacent) to the heteroatom (nitrogen) was evaluated to predict the formation of stable iminium ions.[4]
Carbocation Stability: Fragmentation pathways that lead to more stable carbocations (tertiary > secondary > primary) are kinetically and thermodynamically favored.
Neutral Loss Tendency: In ESI-MS/MS, fragmentation of even-electron ions proceeds via the loss of small, stable neutral molecules (e.g., alkenes, water, ammonia).[9]
Literature Review: The predicted pathways were cross-referenced with published data on the fragmentation of molecules containing similar functional groups to ensure the proposed mechanisms are consistent with experimental observations.[6][8][9]
Conclusion
The mass spectrometric fragmentation of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is highly predictable and primarily dictated by the presence of the N-tert-butyl group. Under Electron Ionization, the spectrum is expected to be dominated by the m/z 57 peak corresponding to the stable tert-butyl cation. Under Electrospray Ionization (MS/MS), the fragmentation of the protonated molecule ([M+H]⁺ at m/z 130) is characterized by a dominant neutral loss of 56 Da (isobutylene) to produce a key fragment ion at m/z 74 . These distinct and intense fragmentation signatures provide reliable markers for the identification and structural confirmation of this compound and related structures in various analytical applications.
References
Title: The mass spectrum of tert-butylamine follows shows an intense bas...
Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion
Source: ScienceDirect
URL
Source: PMC (PubMed Central)
Title: Microdroplets Accelerate Ring Opening of Epoxides
Source: Stanford University
URL
Title: Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols
Source: PubMed
URL
Title: Epoxide Ring Opening With Base
Source: Master Organic Chemistry
URL
Title: The electron impact (EI) mass fragmentation patterns for the target molecules are well-known.
Title: Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere
Source: ACS Publications
URL
Title: Mass Spectrometry: Fragmentation
Source: University of Arizona
URL
Title: 13080-65-4|2-Methyl-N-(oxiran-2-ylmethyl)
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS
Source: eGyanKosh
URL
Crystal Structure Analysis of 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine Derivatives: From Intermediate Synthesis to GPCR Co-Crystallization
Executive Summary The compound 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly referred to as tert-butylamino-2,3-epoxypropane) is a highly privileged synthetic intermediate. It serves as the foundational building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly referred to as tert-butylamino-2,3-epoxypropane) is a highly privileged synthetic intermediate. It serves as the foundational building block for a major subclass of aryloxypropanolamine β-adrenergic receptor antagonists (beta-blockers), including timolol, carazolol, and bupranolol[1]. Because the pharmacological efficacy of these drugs is strictly stereodependent, understanding their solid-state properties—both as isolated small-molecule active pharmaceutical ingredients (APIs) and as macromolecular complexes bound to their target G protein-coupled receptors (GPCRs)—is critical for rational drug design.
This whitepaper provides an in-depth technical analysis of the crystallographic profiling of these derivatives. We explore the causality behind salt and hydrate selection for API stabilization, detail the experimental methodologies for structural resolution, and examine the high-resolution X-ray crystallography of these ligands bound to the human β2-adrenergic receptor (β2AR).
Chemical Context and Synthetic Workflow
The epoxide intermediate, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, contains a reactive oxirane ring and a bulky tert-butylamine moiety. Nucleophilic ring-opening of this epoxide by various aromatic or heterocyclic phenols yields the characteristic aryloxypropanolamine pharmacophore[1]. The resulting secondary amine and hydroxyl groups are fundamental to the drug's mechanism of action, as they form a conserved hydrogen-bond triad within the orthosteric binding pocket of adrenergic receptors[2].
Fig 1: Synthetic and crystallographic workflow of aryloxypropanolamine beta-blockers.
Small-Molecule Crystallography of Derivatives
The physical state of the free base forms of these derivatives is often suboptimal for pharmaceutical formulation (e.g., sticky oils or low-melting solids). Consequently, crystal engineering via salt formation or controlled hydration is employed to optimize packing and stability.
The Case of (S)-Timolol Hemihydrate
Timolol is a non-selective beta-blocker synthesized directly from the tert-butyl epoxide intermediate[1]. While typically formulated as a maleate salt, the free base can be engineered into a highly stable (S)-timolol hemihydrate [3].
X-ray diffraction of the hemihydrate reveals a monoclinic
C2
space group where four (S)-timolol base molecules and two water molecules occupy the unit cell[3][4]. The causality behind this specific hydration state lies in the hydrogen-bonding network: the hydrophilic regions (–NH, –OH) of two (S)-timolol molecules arrange symmetrically around a single water molecule[4]. This water-bridged network, combined with favorable lipophilic interactions of the morpholine and tert-butyl groups, forces an optimal packing arrangement that allows for 100% enantiomeric excess (e.e.) purification by simple crystallization[3].
Counterion Influence in Metoprolol Salts
Though metoprolol utilizes an isopropylamine rather than a tert-butylamine tail, its structural analogy provides vital insights into beta-blocker crystal packing. Studies comparing metoprolol tartrate, succinate, and fumarate salts demonstrate how minor counterion changes drastically alter macroscopic thermal behavior[5][6]. For example, metoprolol succinate undergoes reversible anisotropic lattice expansion upon heating, whereas the tartrate salt expands isotropically and forms a transient amorphous solid upon cooling before slowly recrystallizing[6].
Table 1: Comparative Crystallographic Parameters of Beta-Blocker Derivatives
The ultimate validation of a drug's structural design is observing its binding mode within the target receptor. The derivatives of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, specifically carazolol and timolol, were instrumental in the historic first high-resolution crystal structures of the human β2-adrenergic receptor (β2AR)[2][7][8].
Structural Engineering of the Receptor
Wild-type GPCRs are notoriously difficult to crystallize due to their conformational flexibility and the instability of the third intracellular loop (ICL3). To solve this, researchers engineered a fusion protein where ICL3 was replaced by T4 lysozyme (β2AR-T4L)[7]. This modification reduced conformational heterogeneity while preserving the native pharmacology of the orthosteric binding site[7].
Binding Mode of the Oxypropanolamine Tail
In the crystal structures of both Carβ2AR-T4L and Timβ2AR-T4L, the ligand acts as a partial inverse agonist[7][8]. The oxypropanolamine tail (derived from our epoxide intermediate) establishes a highly conserved hydrogen-bond network with a polar triad in the receptor: Asp113
3.32 , Tyr316
7.43 , and Asn312
7.39 [2][9]. The secondary amine forms a critical salt bridge with Asp113, while the hydroxyl group hydrogen-bonds with Asn312, locking the receptor in an inactive conformation and sterically blocking endogenous agonist access[2][9].
Protocol 1: Isolation and Crystallization of (S)-Timolol Hemihydrate
Purpose: To isolate the free base in a stable, highly crystalline form for X-ray diffraction and enantiomeric purification.
Synthesis: React 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine with 3-morpholino-4-chloro-1,2,5-thiadiazole under basic conditions to yield the racemic timolol base[1].
Resolution: Utilize O,O-diacetyl-L-tartaric acid monoester to resolve the (S)-enantiomer[4].
Hydration & Crystallization: Dissolve the (S)-timolol base in a biphasic mixture of water and methylene chloride (CH₂Cl₂)[3].
Evaporation: Allow the methylene chloride to evaporate slowly at 21°C. The restricted solubility forces the base to coordinate with water molecules at the interface.
Harvesting: Harvest the resulting monoclinic crystals. Self-Validation: The sharp melting point and 100% e.e. confirm the exclusion of the (R)-enantiomer from the hemihydrate lattice[3].
Protocol 2: LCP Co-Crystallization of β2AR with Carazolol
Purpose: To determine the high-resolution 3D structure of the receptor-ligand complex.
Receptor Saturation: Incubate purified β2AR-T4L (10-20 mg/mL) with a saturating concentration (e.g., 1 mM) of carazolol to lock the receptor in a stable, inactive conformation[7][8].
LCP Reconstitution: Mix the protein-ligand solution with molten monoolein (a lipid) in a 2:3 ratio using coupled glass syringes to form a transparent, viscous Lipidic Cubic Phase (LCP)[8].
Cholesterol Doping: Incorporate 10% (w/w) cholesterol into the lipid matrix. Causality: Cholesterol is strictly necessary to mediate parallel association of the receptor molecules in the crystal lattice, bridging adjacent protein monomers[8].
Crystal Growth: Dispense 50 nL boluses of the LCP mixture onto glass sandwich plates, overlay with precipitant solution (e.g., PEG 400, sodium sulfate), and seal.
Data Collection: Harvest microcrystals and collect diffraction data using microfocus synchrotron radiation or X-ray Free Electron Lasers (XFEL) to mitigate radiation damage[7][10].
Conclusion
The journey of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine from a simple epoxide intermediate to the core pharmacophore of life-saving beta-blockers is a triumph of structural chemistry. Small-molecule crystallography of its derivatives reveals how precise stereochemistry and hydration states dictate physical stability and optical purity. Furthermore, macromolecular crystallography of these ligands bound to the β2-adrenergic receptor provides an atomic-level blueprint of GPCR antagonism, driving the next generation of structure-based drug discovery.
References
High Resolution Crystal Structure of an Engineered Human β2-Adrenergic G protein-Coupled Receptor
National Center for Biotechnology Information (PMC)[Link][7]
Metroprolol Fumarate: Crystal Structure from Powder X-ray Diffraction Data and Comparison with the Tartrate and Succinate Salts
ACS Publications[Link][5]
Co-crystal structures of timolol and carazolol in the β-adrenergic receptor
ResearchGate[Link][1]
US5231095A - S-timolol hemihydrate
Google Patents[3]
Similar but Different: The Case of Metoprolol Tartrate and Succinate Salts
ACS Publications[Link][6]
Structures of (S)-timolol hemihydrate and (S)-timolol O,O-diacetyl-L-tartaric acid monoester
International Union of Crystallography (IUCr)[Link][4]
High-resolution crystal structure of an engineered human beta2-adrenergic G protein-coupled receptor
PubMed[Link][8]
Conserved binding mode of human β2 adrenergic receptor inverse agonists and antagonist revealed by X-ray crystallography
National Center for Biotechnology Information (PMC)[Link][2]
Time-resolved structures of β2-adrenergic receptor modulation by a photoswitchable beta-blocker
bioRxiv[Link][10]
Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective
MDPI[Link][9]
solubility profile of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in polar aprotic solvents
An In-depth Technical Guide to the Solubility Profile of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive analysis of the expected solubility p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in Polar Aprotic Solvents
Abstract
This technical guide provides a comprehensive analysis of the expected solubility profile of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS No. 13080-65-4) in polar aprotic solvents. In the absence of extensive empirical data for this specific molecule in peer-reviewed literature, this guide synthesizes foundational principles of physical organic chemistry, data from analogous compounds, and established experimental methodologies to construct a predictive framework for its behavior. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's solubility for applications such as reaction optimization, formulation development, and purification processes. We will explore the molecular structure, the governing intermolecular forces, and provide a detailed protocol for empirical solubility determination.
Introduction: The Significance of Solubility in a Molecular Context
Solubility, the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, is a critical physicochemical parameter in chemical and pharmaceutical sciences.[1] For a molecule like 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, which contains both a basic amine and a reactive epoxide ring, understanding its solubility is paramount for its application.[2][3][4] The choice of solvent can dictate reaction kinetics, influence product purity, and is a cornerstone of formulation science.[5] This guide will deconstruct the molecular features of the target compound to predict its interactions with a range of polar aprotic solvents.
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a bifunctional organic molecule with the chemical formula C7H15NO.[2][6] Its structure comprises a sterically hindered tertiary butyl group attached to a secondary amine, which in turn is linked to a glycidyl (oxiran-2-ylmethyl) group.
Theoretical Framework for Solubility in Polar Aprotic Solvents
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[8] This is a reflection of the intermolecular forces at play between solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] A favorable enthalpy of solution is achieved when the new interactions are comparable to or stronger than the ones broken.
Characteristics of Polar Aprotic Solvents
Polar aprotic solvents are characterized by their significant dipole moments and dielectric constants greater than 5, but they lack acidic protons (such as O-H or N-H bonds).[8][9] This means they cannot act as hydrogen bond donors, although they can often act as hydrogen bond acceptors.[8] Common examples include:
Acetonitrile (CH3CN)
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Acetone (CH3COCH3)
Tetrahydrofuran (THF)
These solvents are adept at dissolving polar and charged solutes.[8]
Analysis of Solute-Solvent Interactions
The solubility of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine will be governed by the sum of interactions of its constituent functional groups:
Tertiary Butyl Group: This bulky, nonpolar alkyl group will primarily engage in weak van der Waals (London dispersion) forces with the solvent. This part of the molecule contributes to its hydrophobic character.
Secondary Amine (-NH-): The amine group is polar and possesses a lone pair of electrons on the nitrogen atom, making it a hydrogen bond acceptor. The N-H bond also allows it to act as a weak hydrogen bond donor. This is the primary site for acid-base chemistry.[1]
Epoxide (Oxirane) Ring: This three-membered ring is strained and polar.[3][10] The oxygen atom, with its lone pairs, is a hydrogen bond acceptor. The polarized C-O bonds contribute to the molecule's overall dipole moment.[3]
Expected Solubility Profile:
Based on its structure, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is anticipated to be highly soluble to miscible in common polar aprotic solvents. The polar amine and epoxide functionalities should interact favorably with the dipoles of solvents like DMSO, DMF, and acetonitrile. While the tertiary butyl group introduces some nonpolar character, the overall polarity of the molecule, coupled with its relatively low molecular weight, suggests good compatibility with these solvents.
Experimental Protocol for Solubility Determination
To empirically determine the solubility profile, a standardized gravimetric method is recommended.[11] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by precise analytical measurements.
Pre-weighed glass sample pans or vials for gravimetric analysis
Vacuum oven or rotary evaporator
Step-by-Step Methodology
Preparation of Saturated Solutions:
To a series of 2 mL glass vials, add a known volume (e.g., 1.0 mL) of each selected polar aprotic solvent.
Add an excess amount of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine to each vial. An excess is visually confirmed by the presence of an undissolved phase (e.g., droplets of the liquid amine) after initial vigorous mixing.
Seal the vials tightly.
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Filtration:
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated micropipette.
Immediately filter the collected sample through a 0.22 µm syringe filter into a pre-weighed, dry sample pan or vial. This step is crucial to remove any microscopic, undissolved droplets.
Gravimetric Analysis:
Record the exact mass of the filtered saturated solution.
Carefully evaporate the solvent under controlled conditions. For volatile solvents like acetone and acetonitrile, a gentle stream of nitrogen in a fume hood may suffice. For high-boiling solvents like DMF and DMSO, a vacuum oven at an elevated temperature (but well below the boiling point of the solute) or a rotary evaporator is necessary.
Once the solvent is completely removed, re-weigh the sample pan containing the non-volatile solute residue.
Calculation of Solubility:
Mass of dissolved solute = (Mass of pan + residue) - (Mass of empty pan)
Mass of solvent = (Mass of filtered solution) - (Mass of dissolved solute)
Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] * 100
Mechanism of Action and Synthetic Utility of 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine in Organic Synthesis
Executive Summary In the landscape of modern organic synthesis, the construction of complex pharmacophores requires building blocks that offer both high reactivity and precise regiocontrol. 2-Methyl-N-(oxiran-2-ylmethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis, the construction of complex pharmacophores requires building blocks that offer both high reactivity and precise regiocontrol. 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS: 13080-65-4)[1], commonly referred to as N-tert-butylglycidylamine or 1-tert-butylamino-2,3-epoxypropane, is a highly specialized electrophilic synthon. It serves as a critical intermediate in the convergent synthesis of aryloxypropanolamine derivatives—the core structural motif of
β
-adrenergic receptor antagonists (beta-blockers)[2].
This technical guide dissects the mechanism of action of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, exploring the kinetic and thermodynamic principles that govern its regioselective ring-opening reactions, and provides self-validating protocols for its application in drug development workflows.
Structural Identity and Steric Shielding
The chemical architecture of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine consists of a highly strained, reactive oxirane (epoxide) ring linked via a methylene bridge to a secondary amine bearing a tert-butyl group.
The mechanism of action of this molecule is fundamentally dictated by steric shielding . In typical glycidylamines, the secondary amine acts as a potent nucleophile, rapidly attacking the epoxide of adjacent molecules to form uncontrolled oligomers or polymers[3]. However, the bulky tert-butyl group in this molecule acts as a kinetic safeguard. It sterically shields the nitrogen's lone pair, drastically reducing its nucleophilicity while preserving its basicity. This allows the oxirane ring to remain intact and stable until a less hindered, more potent nucleophile (such as a phenoxide ion) is intentionally introduced into the reaction matrix.
Mechanism of Action: Regioselective Epoxide Ring-Opening
The primary synthetic utility of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine lies in its susceptibility to nucleophilic attack. The reaction proceeds via an S_N2 (Bimolecular Nucleophilic Substitution) mechanism.
When exposed to a nucleophile (e.g., a phenoxide ion generated by base-catalyzed deprotonation of a phenol), the attack occurs regioselectively at the least sterically hindered carbon of the epoxide (C3). The transition state involves the simultaneous formation of the carbon-nucleophile bond and the cleavage of the carbon-oxygen bond, driven by the release of the ~27 kcal/mol of ring strain inherent to the oxirane ring. The resulting intermediate is an alkoxide at C2, which is subsequently protonated to yield a secondary alcohol.
Caption: Mechanism of SN2 epoxide ring-opening by a phenoxide nucleophile.
Synthetic Strategy: Linear vs. Convergent Pathways
The synthesis of beta-blockers (e.g., Celiprolol, Timolol, Betaxolol) traditionally follows a linear pathway : reacting a phenol with epichlorohydrin to form an aryloxy epoxide, followed by ring-opening with tert-butylamine[2][4].
However, if the starting phenol is highly substituted, sterically hindered, or contains sensitive functional groups, the linear route often suffers from poor yields due to side reactions like bis-alkylation. 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine enables a convergent pathway . By pre-forming the amine-bearing epoxide, chemists can react it directly with complex phenols (e.g., 2,5-dichlorophenol) in a single, high-yield step[5].
Caption: Comparison of linear vs. convergent synthetic pathways for beta-blockers.
Quantitative Data & Reaction Parameters
The efficiency of the S_N2 ring-opening is heavily dependent on the basicity of the catalyst, the dielectric constant of the solvent, and the thermal energy provided. Below is a summarized matrix of optimized parameters for reacting 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine with various nucleophiles.
Nucleophile Class
Catalyst / Base
Solvent System
Temperature (°C)
Time (h)
Typical Yield (%)
Halogenated Phenols (e.g., 2,5-Dichlorophenol)
K₂CO₃
DMF
90
12
75–85
Amido Phenols (e.g., 4-Acetamidophenol)
NaOH
Ethanol
80
8
70–80
Alkoxy Phenols (e.g., 2-Methoxyphenol)
K₂CO₃
Toluene
110
16
65–75
Aliphatic Amines
None required
Water / Methanol
25–50
24
80–90
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine
This protocol utilizes a controlled, two-step continuous sequence to prevent bis-alkylation.
Reagent Preparation : Charge a reaction vessel with 3.0 equivalents of tert-butylamine and cool to 0–5 °C.
Causality: The massive stoichiometric excess of amine and cryogenic temperatures suppress the formation of tertiary amine byproducts.
Electrophile Addition : Add 1.0 equivalent of epichlorohydrin dropwise over 2 hours under vigorous stirring.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, enforcing pseudo-first-order kinetics.
Ring Closure (Epoxidation) : After stirring for 4 hours at room temperature, add 1.2 equivalents of aqueous NaOH (50% w/w).
Causality: The strong base deprotonates the intermediate chlorohydrin, driving an intramolecular Williamson ether synthesis to close the epoxide ring.
Isolation : Extract the organic phase with dichloromethane, dry over anhydrous Na₂SO₄, and purify via vacuum distillation.
Causality: Vacuum distillation is mandatory; atmospheric distillation will cause thermal degradation and premature ring-opening of the strained oxirane.
Protocol 2: Convergent Synthesis of Aryloxypropanolamines
This protocol demonstrates the base-catalyzed ring-opening of the glycidylamine by a phenolic nucleophile[5].
Nucleophile Activation : Dissolve 1.0 equivalent of the target phenol in anhydrous DMF. Add 1.5 equivalents of anhydrous K₂CO₃.
Causality: K₂CO₃ deprotonates the phenol to generate the highly nucleophilic phenoxide ion in situ, which is strictly required to attack the epoxide ring efficiently.
Epoxide Introduction : Add 1.1 equivalents of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine to the suspension.
Causality: A slight stoichiometric excess of the epoxide compensates for any potential hydrolysis side-reactions caused by trace atmospheric moisture.
Ring-Opening : Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.
Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance at the S_N2 transition state.
Workup & Validation : Quench the reaction with ice water, extract with ethyl acetate, and monitor via Thin Layer Chromatography (TLC) using a ninhydrin stain.
Causality: Ninhydrin selectively stains the secondary amine, instantly confirming the successful integration of the beta-blocker core without requiring immediate NMR validation.
References
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol)
A New and Improved Process for Celiprolol Hydrochloride
Source: ACS Publications
URL
Source: PMC (PubMed Central)
FI65231C - PROCEDURE FOR FRAMSTATION OF AV 1-TERT-BUTYLAMINO-3- (2,5-DICHLOROPHENOXY)
step-by-step synthesis protocol for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Application Note and Synthesis Protocol Topic: Step-by-Step Synthesis Protocol for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine Audience: Researchers, scientists, and drug development professionals. A Validated Laborator...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note and Synthesis Protocol
Topic: Step-by-Step Synthesis Protocol for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Audience: Researchers, scientists, and drug development professionals.
A Validated Laboratory-Scale Synthesis of N-tert-Butylglycidylamine: A Key Intermediate for β-Adrenergic Blockers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, commonly known as N-tert-butylglycidylamine. This compound is a critical chiral building block in the pharmaceutical industry, primarily serving as a precursor for the synthesis of various β-adrenergic blocking agents (beta-blockers). The described method is based on the nucleophilic addition of tert-butylamine to epichlorohydrin, followed by a base-mediated intramolecular cyclization. This guide details the reaction mechanism, reagent handling, safety precautions, detailed procedural steps, purification, and characterization, designed for implementation by trained chemistry professionals in a laboratory setting.
Scientific Principle and Reaction Scheme
The synthesis of N-tert-butylglycidylamine from tert-butylamine and epichlorohydrin is a robust and widely employed method in organic synthesis. The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The nitrogen atom of the primary amine, tert-butylamine, acts as a nucleophile and attacks one of the primary carbons of epichlorohydrin. This reaction is typically a regioselective SN2 reaction where the amine attacks the less sterically hindered carbon of the epoxide, leading to the formation of a transient chlorohydrin intermediate, 1-chloro-3-(tert-butylamino)propan-2-ol.
Intramolecular Cyclization: In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming the desired epoxide ring. In this protocol, an excess of tert-butylamine serves as both a reactant and the base for this final ring-closing step.[1]
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Analytical balance
Critical Safety Precautions
This procedure must be performed by trained personnel inside a certified chemical fume hood.
Epichlorohydrin: This substance is highly toxic by inhalation, ingestion, and skin contact.[4][5] It is classified as a flammable liquid and a suspected human carcinogen.[3][6] Always wear nitrile gloves (double-gloving is recommended), chemical splash goggles, and a flame-resistant lab coat.[6][7] All equipment should be properly grounded to prevent static discharge.[7] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[4]
tert-Butylamine: This is a volatile, highly flammable, and corrosive liquid. It can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle with the same level of PPE as epichlorohydrin.
Pressure Management: The reaction can generate heat (exothermic). The initial addition must be performed slowly and with efficient cooling to prevent the reaction from boiling uncontrollably. Ensure the system is not closed to the atmosphere during heating.
Detailed Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of N-tert-butylglycidylamine.
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a thermometer.
Ensure all glassware is dry and the setup is securely clamped within a chemical fume hood.
Prepare an ice-water bath to cool the reaction flask.
To the reaction flask, add tert-butylamine (109.7 g, 1.50 mol, 3.0 eq). Begin stirring.
Cool the flask in the ice-water bath until the internal temperature is between 0 and 5 °C.
Charge the dropping funnel with epichlorohydrin (46.3 g, 0.50 mol, 1.0 eq).
Add the epichlorohydrin dropwise to the stirred tert-butylamine solution over a period of 60-90 minutes.
Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction. The internal temperature must be maintained below 10 °C to prevent excessive byproduct formation and potential runaway reaction.
During the addition, a white precipitate (tert-butylamine hydrochloride) will form.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Gradually heat the reaction mixture to 50 °C using a heating mantle and maintain this temperature for 3 hours to ensure the ring-closing reaction goes to completion.
Cool the reaction mixture to room temperature.
Filter the mixture through a Büchner funnel to remove the solid tert-butylamine hydrochloride. Wash the solid cake with a small amount of cold diethyl ether.
Transfer the filtrate to a round-bottom flask and remove the excess tert-butylamine and diethyl ether using a rotary evaporator.
Trustworthiness: This step is crucial for an efficient work-up. Removing the highly volatile amine before aqueous extraction prevents losses and simplifies the process.
Dissolve the remaining oily residue in 200 mL of diethyl ether and transfer it to a separatory funnel.
Wash the organic layer twice with 100 mL portions of saturated sodium chloride solution (brine). This removes any remaining water-soluble impurities.
Separate the organic layer and dry it over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as a pale yellow oil.
Assemble a short-path vacuum distillation apparatus.
Transfer the crude oil to the distillation flask.
Distill the product under reduced pressure. Collect the fraction boiling at approximately 70-75 °C at 20 mmHg .
The purified product, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, should be a colorless liquid.[8]
Characteristic peaks for tert-butyl group (~1.1 ppm, s, 9H), NH proton (~1.5 ppm, br s, 1H), CH₂-N (~2.6 ppm, m, 2H), and epoxide protons (~2.8-3.1 ppm, m, 3H).
Purity (GC-MS)
>98%
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
1. Incomplete reaction. 2. Loss of product during work-up. 3. Epichlorohydrin added too quickly.
1. Extend heating time or increase temperature slightly (to 60 °C). 2. Ensure excess tert-butylamine is removed before aqueous wash. 3. Repeat reaction with slower, more controlled addition at low temperature.
Product is Dark/Discolored
Polymerization or side reactions due to overheating.
Maintain strict temperature control during addition and heating steps. Ensure purification via vacuum distillation is performed promptly.
Impure Product after Distillation
Inefficient separation from starting materials or byproducts.
Use a fractionating column (e.g., Vigreux) for distillation. Ensure the vacuum is stable. Check for leaks in the distillation setup.
References
East Harbour Group. (2023). EPICHLOROHYDRIN Safety Data Sheet. [Link]
Aniline, F., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science, 71(1), Article 33. [Link]
epoxide ring-opening reaction conditions for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
An Application Guide to the Strategic Ring-Opening of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine for Advanced Synthesis Introduction: The Synthetic Value of β-Amino Alcohols The 1-amino-3-substituted-propan-2-ol scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Ring-Opening of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine for Advanced Synthesis
Introduction: The Synthetic Value of β-Amino Alcohols
The 1-amino-3-substituted-propan-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals, most notably β-blockers used in treating cardiovascular diseases. The ring-opening of N-substituted glycidyl amines, such as 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, represents a direct and stereocontrolled route to these valuable β-amino alcohols.[1][2] The inherent reactivity of the strained oxirane (epoxide) ring allows for the introduction of a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery and development.[3]
This guide provides an in-depth analysis of the reaction conditions governing the ring-opening of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. We will explore the critical dichotomy between intermolecular nucleophilic addition and a competing intramolecular cyclization pathway. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the causal relationships between reaction design and outcome, empowering researchers to make informed, strategic decisions in their synthetic campaigns.
Core Concepts: Navigating the Reactivity of a Sterically Hindered N-Glycidyl Amine
The chemical behavior of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is dominated by three key structural features:
The Electrophilic Epoxide Ring: A three-membered heterocycle with significant ring strain (~13 kcal/mol), making it susceptible to nucleophilic attack.[4][5]
The Internal Nucleophile: A secondary amine that can act as an internal nucleophile, leading to cyclization.
The Bulky tert-Butyl Group: This group imparts significant steric hindrance, profoundly influencing the accessibility of both the nitrogen atom and the adjacent epoxide carbons to incoming reagents.
These features create a dynamic system where reaction conditions dictate the product outcome. The primary challenge and opportunity lie in selectively favoring either intermolecular attack by an external nucleophile or an intramolecular cyclization.
Figure 1: Competing reaction pathways for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
PART 1: Intermolecular Ring-Opening with External Nucleophiles
The primary goal of this pathway is the synthesis of 1,3-disubstituted propan-2-ols. The regioselectivity of the epoxide ring-opening is paramount and is dictated by the reaction conditions, specifically whether they are acid- or base-catalyzed.
Mechanistic Overview: A Tale of Two Pathways
The ring-opening of an unsymmetrical epoxide can proceed through two distinct mechanisms, each favoring attack at a different carbon atom.[3][4]
Base-Catalyzed / Nucleophilic Conditions (SN2-like): Under neutral or basic conditions, a potent nucleophile directly attacks one of the epoxide carbons. The reaction is governed by sterics; the nucleophile will preferentially attack the less sterically hindered carbon atom.[4][5] For our target molecule, this is the terminal methylene (CH₂) carbon of the epoxide. This pathway leads to what is often termed the "normal" or anti-Markovnikov product.
Acid-Catalyzed Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a much better leaving group.[2] This activation weakens the C-O bonds and induces a partial positive charge on the carbon atoms. The more substituted carbon (the methine, or CH, carbon) can better stabilize this developing positive charge. Consequently, the nucleophile preferentially attacks this more electrophilic, more substituted carbon.[2][4] This pathway has significant SN1 character and leads to the "abnormal" or Markovnikov product.
Figure 2: Regioselectivity in acid- vs. base-catalyzed epoxide ring-opening.
Data Summary: Reaction Conditions and Expected Outcomes
Parameter
Acid-Catalyzed Conditions
Base-Catalyzed / Nucleophilic Conditions
Catalyst
Brønsted Acids (e.g., HCl, H₂SO₄, Acetic Acid) or Lewis Acids (e.g., YCl₃, Sc(OTf)₃)[2][6]
Strong Nucleophile itself (e.g., R₂NH, RO⁻, RS⁻) or added Base (e.g., K₂CO₃)
Potential for intramolecular cyclization if the external nucleophile is not competitive. The internal amine will be protonated, reducing its nucleophilicity.
The internal amine can compete with the external nucleophile. The extreme steric bulk of the tert-butyl group may necessitate higher temperatures or longer reaction times.
Protocol 1: Acid-Mediated Aminolysis with Aniline (Markovnikov-selective)
This protocol utilizes acetic acid as both a catalyst and solvent, providing a metal- and solvent-free approach that has been shown to be highly regioselective.[6] The acid protonates the epoxide, activating it for attack by a weak nucleophile like aniline at the more substituted carbon.
Materials:
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Aniline
Glacial Acetic Acid
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
Reaction Setup: To a round-bottom flask, add 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (1.0 equiv).
Reagent Addition: Add aniline (1.2 equiv) followed by glacial acetic acid (5-10 volumes).
Expert Insight: Acetic acid serves a dual role. It protonates the epoxide, activating it, and also protonates the highly basic internal tert-butylamine, preventing it from competing as an internal nucleophile. Aniline is now the most effective nucleophile present.
Reaction Execution: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated solution of NaHCO₃ to neutralize the acetic acid.
Caution: Neutralization is exothermic and will release CO₂ gas. Add slowly and vent the funnel frequently.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(tert-butylamino)-3-(phenylamino)propan-2-ol.
Protocol 2: Base-Catalyzed Thiolysis with Thiophenol (Anti-Markovnikov-selective)
This protocol uses a strong nucleophile (thiophenolate, generated in situ) under basic conditions. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the sterically most accessible carbon.[5]
Materials:
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Thiophenol
Potassium Carbonate (K₂CO₃)
Methanol or Ethanol
Deionized Water
Diethyl Ether
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (1.0 equiv) in methanol (10 volumes).
Reagent Addition: Add thiophenol (1.1 equiv) followed by powdered potassium carbonate (1.5 equiv).
Expert Insight: K₂CO₃ deprotonates the thiophenol to form the much more nucleophilic thiophenolate anion. The alcohol solvent facilitates this and can hydrogen-bond with the epoxide oxygen, but a strong nucleophile is still required to open the ring without acid catalysis.
Reaction Execution: Stir the suspension at reflux (approx. 65 °C for methanol). Monitor the reaction by TLC or LC-MS. The steric hindrance from the tert-butyl group may require extended reaction times (12-24 hours).
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
Extraction: Add deionized water to the residue and extract with diethyl ether (3 x 20 mL).
Washing: Combine the organic layers and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography to yield 1-(tert-butylamino)-3-(phenylthio)propan-2-ol.
PART 2: Intramolecular Cyclization
A significant and often unavoidable side reaction is the intramolecular attack of the pendant secondary amine on the epoxide.[7][8] This SN2 reaction results in the formation of a four-membered azetidine ring, specifically a 1-(tert-butyl)-3-hydroxyazetidinium salt. Under certain conditions, this can be the desired transformation.
Factors Favoring Intramolecular Cyclization:
Absence of a Competitive Nucleophile: Running the reaction with no external nucleophile or a very poor one.
Polar Solvents: Solvents like water or ethanol can stabilize the charged azetidinium product.[7]
Elevated Temperatures: Higher temperatures provide the activation energy needed for the internal amine to overcome the steric barrier and attack the epoxide.[7]
Protocol 3: Synthesis of 1-(tert-butyl)-3-hydroxyazetidinium salt
This protocol is designed to maximize the yield of the intramolecular cyclization product.
Materials:
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Ethanol or Water
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
Reaction Setup: Dissolve 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (1.0 equiv) in ethanol (10 volumes).
Expert Insight: The choice of a polar protic solvent is key. It helps to facilitate the proton transfers involved and solubilizes the resulting ionic product. No external nucleophile is added, so the internal amine is the only reactive species available for ring-opening.
Reaction Execution: Heat the solution to reflux (approx. 78 °C for ethanol) and stir. Monitor the disappearance of the starting material by TLC or LC-MS (6-18 hours).
Isolation: Cool the reaction mixture. The azetidinium salt may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
Purification: The resulting salt is often highly polar and may not be amenable to silica gel chromatography. Purification can be attempted by recrystallization or trituration with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material. The product is typically isolated as a salt (e.g., chloride if HCl is present from a prior step, or as an internal salt/zwitterion).
Figure 3: Generalized experimental workflow and decision-making process.
Conclusion and Best Practices
The ring-opening of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a versatile reaction that requires careful control of conditions to achieve the desired outcome. The significant steric hindrance of the tert-butyl group is a defining characteristic that slows reaction rates but also enhances the predictability of SN2 reactions by further discouraging attack at the nitrogen or the more substituted epoxide carbon.
To favor intermolecular addition , use a potent external nucleophile in stoichiometric excess. Under acidic conditions, the internal amine is deactivated by protonation. Under basic conditions, the choice of a highly reactive nucleophile (e.g., thiolate, azide) is critical to outcompete the sterically hindered internal amine.
To favor intramolecular cyclization , exclude strong external nucleophiles and heat the substrate in a polar protic solvent to facilitate the formation of the 3-hydroxyazetidinium salt.
By understanding the underlying mechanistic principles and the influence of key structural features, researchers can strategically manipulate reaction conditions to synthesize either valuable β-amino alcohol building blocks or functionalized azetidinium scaffolds.
References
Sivo, A.; et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega. [Link]
Ariyoshi, T.; et al. (2023). Highly Efficient Anionic Ring-Opening Reactions of Epoxide Triggered by Phosphide. Research Square. [Link]
Kaur, N.; et al. (2017). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
Khan, W.; et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules. [Link]
Kumar, A.; et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
Dar, B. A.; et al. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. [Link]
Ombito, J. O.; et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
Glinkerman, C. M.; et al. (2021). Ring-Opening of Epoxides by Pendant Silanols. PMC. [Link]
Wang, T.; et al. (2023). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. PMC. [Link]
Chen, Y-H.; et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. [Link]
Sahlin, K. (2017). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
Arimoto, K.; et al. (2018). Synthesis of multifunctional 4-hydroxymethyl 2-oxazolidinones from glycidyl carbamate derivatives catalyzed by bicyclic guanidine. Polymer Journal. [Link]
Yadav, N.; et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
Application Note: Utilizing 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine as a Pharmaceutical Building Block in Beta-Adrenergic Antagonist Synthesis
Executive Summary The compound 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS 13080-65-4), also known as 1-tert-butylamino-2,3-epoxypropane, is a highly reactive, pre-assembled electrophilic building block[1]. It is p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS 13080-65-4), also known as 1-tert-butylamino-2,3-epoxypropane, is a highly reactive, pre-assembled electrophilic building block[1]. It is predominantly utilized in medicinal chemistry to install the critical tert-butylamino-2-hydroxypropoxy pharmacophore—the structural hallmark of numerous aryloxypropanolamine beta-adrenergic antagonists (beta-blockers) such as Talinolol, Arotinolol, and Timolol[2]. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for employing this epoxide in active pharmaceutical ingredient (API) synthesis.
Mechanistic Rationale: The Convergent Epoxide Ring-Opening
Historically, the synthesis of aryloxypropanolamine beta-blockers relied on a linear approach: reacting a phenol with epichlorohydrin to form an aryloxy epoxide, followed by amination with tert-butylamine. However, this method requires handling large excesses of highly volatile and flammable tert-butylamine (boiling point 44-45°C) and frequently yields bis-alkylated impurities[3].
By inverting the sequence and utilizing 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, the synthesis becomes a highly convergent, single-step process.
Regioselectivity: Under basic conditions, the phenoxide nucleophile attacks the less sterically hindered terminal carbon (C3) of the epoxide via an SN2 mechanism.
Steric Shielding: The bulky tert-butyl group provides immense steric shielding to the secondary amine. This inherently protects the nitrogen from participating in unwanted side reactions, eliminating the need for complex protecting-group chemistry and ensuring that the reaction proceeds cleanly with yields often exceeding 80%[3].
Experimental Protocol: Synthesis of Talinolol
The following protocol outlines the synthesis of racemic Talinolol (CAS 57460-41-0) using 1-cyclohexyl-3-(4-hydroxyphenyl)urea and 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine[2].
Step 1: Nucleophile Activation
Procedure: Charge a dry, round-bottom flask with 1-cyclohexyl-3-(4-hydroxyphenyl)urea (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K2CO3, 1.5 eq).
Causality: K2CO3 is selected over stronger bases (like NaH) to selectively deprotonate the phenolic hydroxyl (pKa ~10) without degrading the urea linkage or inducing premature epoxide polymerization.
Step 2: Electrophilic Addition & Ring-Opening
Procedure: Add 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (1.1 eq) dropwise at room temperature. Elevate the reaction temperature to 80°C and stir for 4-6 hours. Safety Note: As an epoxide derivative, appropriate PPE and ventilation are mandatory to prevent exposure[1].
Causality: The 80°C thermal input provides the necessary activation energy for the SN2 trajectory. Maintaining the temperature below 100°C prevents the thermal decomposition of the epoxide[3].
Step 3: In-Process Control (IPC)
Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of Dichloromethane/Methanol (9:1). The disappearance of the phenol spot indicates reaction completion.
Step 4: Self-Validating Acid-Base Workup
Procedure: Cool the mixture to room temperature and partition between Ethyl Acetate and distilled water. Extract the organic layer with 1M HCl (aq). Separate the aqueous layer, cool to 0°C, and adjust the pH to 10 using 2M NaOH (aq). Extract the precipitated free base with fresh Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield pure Talinolol.
Causality: This is a critical self-validating step . The target beta-blocker contains a basic secondary amine (pKa ~9.5) and will selectively partition into the aqueous phase as a water-soluble hydrochloride salt. Unreacted phenol, urea derivatives, and neutral impurities remain trapped in the initial organic phase. The subsequent basification isolates only the successfully coupled API[2].
Quantitative Data: Reaction Optimization
The choice of solvent and base profoundly impacts the regioselectivity and overall yield of the epoxide ring-opening. Table 1 summarizes the optimization parameters for this class of reactions.
Table 1: Optimization of Reaction Parameters for Epoxide Ring-Opening
Solvent
Base
Temperature (°C)
Time (h)
Regioselectivity (C3:C2)
Isolated Yield (%)
DMF
K₂CO₃
80
4
>99:1
82
EtOH
NaOH
78
6
95:5
76
i-PrOH
Et₃N
82
12
98:2
65
THF
NaH
65
2
>99:1
85*
*Note: While THF/NaH provides a marginally higher yield, it requires strictly anhydrous conditions and presents higher safety risks at scale compared to the optimal DMF/K₂CO₃ system.
Visualizations
Synthetic Workflow
Fig 1. Convergent synthetic workflow for beta-blocker APIs via SN2 epoxide ring-opening.
Pharmacological Signaling Pathway
Fig 2. Pharmacological mechanism of beta-1 adrenergic receptor antagonists.
An Application Guide to Catalytic Asymmetric Synthesis Involving 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed explo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Catalytic Asymmetric Synthesis Involving 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the (CAS: 13080-65-4). We will delve into the core principles, applications, and detailed protocols for leveraging this versatile chiral building block in the synthesis of high-value molecules, particularly chiral β-amino alcohols. As a key intermediate, the strategic opening of its epoxide ring offers a direct route to compounds of significant interest in medicinal chemistry.
Introduction: The Significance of a Chiral Amino Epoxide
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a valuable bifunctional molecule containing a sterically hindered secondary amine and a reactive epoxide ring.[1][2][3] The presence of the tert-butyl group provides significant steric bulk, which can be exploited to direct the stereochemical outcome of reactions. The epoxide moiety is a highly versatile functional group, susceptible to ring-opening by a wide array of nucleophiles.[4]
The primary application of this compound lies in the synthesis of chiral 1,2-amino alcohols (or β-amino alcohols). This structural motif is a cornerstone in numerous pharmaceuticals, natural products, and chiral auxiliaries.[5] The asymmetric ring-opening (ARO) of epoxides with amines is one of the most efficient methods for preparing these structures, and employing a chiral epoxide substrate provides a powerful strategy for controlling the absolute stereochemistry of the final product.[5][6]
Core Application: Organocatalyzed Asymmetric Ring-Opening for the Synthesis of Chiral β-Amino Alcohols
The central theme of this guide is the nucleophilic addition to the epoxide ring of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, a reaction that creates a new stereocenter. While metal-based catalysts have historically been used for such transformations, the field has increasingly shifted towards organocatalysis.[5][7] Organocatalysis offers milder, more environmentally friendly reaction conditions and avoids potential contamination of the final product with trace metals, a critical consideration in drug development.[7]
The reaction involves the desymmetrization of the epoxide ring by a nucleophile, guided by a chiral catalyst. The catalyst transiently interacts with the substrates to create a chiral environment, favoring the formation of one enantiomer over the other.
Causality Behind Experimental Design
Choice of Catalyst: Chiral Brønsted acids or Lewis bases are often employed. For instance, chiral sulfinamide-based organocatalysts have demonstrated exceptional efficiency and enantioselectivity in the ARO of meso-epoxides with anilines, achieving high yields (up to 95%) and excellent enantioselectivity (up to >99% ee).[5][6] The principles of these catalysts are applicable here, where the catalyst can activate the epoxide and/or the nucleophile.
Choice of Nucleophile: Aromatic amines (anilines) and phenols are common nucleophiles.[8] Their selection is dictated by the desired final product for structure-activity relationship (SAR) studies in drug discovery. The electronic and steric properties of the nucleophile can significantly impact reaction rates and selectivity.
Solvent Selection: The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are often preferred as they have been shown to provide superior yield and enantioselectivity compared to polar or protic solvents in similar ARO reactions.[5]
Temperature and Catalyst Loading: These reactions are typically run at room temperature to balance reaction time with selectivity.[6] Catalyst loading is optimized to be as low as possible without compromising efficiency, often in the range of 10-20 mol%.[5]
Visualizing the Process
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and analysis of chiral β-amino alcohols from 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
Caption: General workflow for organocatalyzed synthesis.
Proposed Catalytic Mechanism
This diagram illustrates a plausible mechanism for a chiral Brønsted acid-catalyzed ring-opening, showcasing how the catalyst facilitates the stereoselective attack of the nucleophile.
Caption: Proposed Brønsted acid catalytic cycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric ring-opening of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine with a substituted aniline using a generic chiral organocatalyst.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
Reaction Setup: To a flame-dried, 25 mL round-bottomed flask equipped with a magnetic stir bar, add the chiral organocatalyst (0.20 mmol, 20 mol%).
The flask is sealed with a rubber septum and purged with an inert atmosphere (Argon or Nitrogen).
Addition of Reagents: Using a syringe, add anhydrous DCM (5 mL). Stir until the catalyst is fully dissolved.
Add the substituted aniline (1.1 mmol, 1.1 equivalents) to the solution.
Finally, add 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (1.0 mmol, 1.0 equivalent) dropwise to the stirring solution at room temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-30 hours.[6] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Self-Validation Note: A successful reaction will show the disappearance of the epoxide spot and the appearance of a new, more polar product spot on the TLC plate.
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral β-amino alcohol.
Analysis:
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Quantitative Data Summary
The following table presents representative, literature-informed data for the organocatalyzed ring-opening of an epoxide with various anilines, demonstrating the potential effectiveness of this methodology.[5][6]
Entry
Nucleophile (Aniline)
Catalyst Loading (mol%)
Time (h)
Yield (%)
ee (%)
1
4-Methoxyaniline
20
24
95
>99
2
Aniline
20
30
92
98
3
4-Chloroaniline
20
30
94
99
4
2-Methylaniline
20
36
88
95
Data is illustrative and based on reported efficiencies for similar chemical transformations.[5][6]
Conclusion
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine serves as a highly effective chiral precursor for the synthesis of enantioenriched β-amino alcohols. The use of modern organocatalytic methods for the asymmetric ring-opening of its epoxide functionality provides a robust, efficient, and metal-free pathway to these valuable pharmaceutical intermediates. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and expand upon this powerful synthetic strategy.
References
Marzo, L., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PMC. Available at: [Link]
Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Available at: [Link]
Kureshy, R. I., et al. (2014). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Letters. Available at: [Link]
ResearchGate. (2014). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines | Request PDF. Available at: [Link]
Hruby, V. J. & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
PubChem. (n.d.). 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. Available at: [Link]
Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
improving reaction yield in 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine synthesis
Welcome to the Technical Support Center for the synthesis of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (also known as 1-tert-butylamino-2,3-epoxypropane). As a Senior Application Scientist, I have designed this guide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (also known as 1-tert-butylamino-2,3-epoxypropane). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot yield-limiting bottlenecks, understand the mechanistic causality of side reactions, and implement robust, self-validating protocols.
The synthesis of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a two-step process. First, the nucleophilic opening of epichlorohydrin by tert-butylamine generates the intermediate 1-tert-butylamino-3-chloro-2-propanol[1]. Second, a base-catalyzed intramolecular substitution (ring closure) forms the target epoxide. Deviations in temperature, stoichiometry, or phase management will push the equilibrium toward dimeric amines or hydrolyzed diols.
Reaction pathway of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine synthesis and side reactions.
Section 2: Troubleshooting & FAQs
Q1: Why is my overall yield consistently below 40%, and how do I prevent the formation of dimeric byproducts?A: The primary cause of low yield in this synthesis is over-alkylation. When tert-butylamine reacts with epichlorohydrin, the resulting secondary amine intermediate can competitively react with a second molecule of epichlorohydrin. Additionally, tert-butylamine has a highly volatile boiling point (44–45 °C); if the reaction is not properly chilled, the amine evaporates, skewing the stoichiometric ratio in favor of epichlorohydrin and driving dimerization[2].
Scientific Solution: Always use a significant molar excess of tert-butylamine (5 to 10 equivalents) to kinetically outcompete the secondary amine intermediate. Ensure the reaction vessel is equipped with a highly efficient reflux condenser and maintain the internal temperature strictly between 0–10 °C during the initial addition phase.
Q2: I am seeing a large amount of diol byproduct during the ring-closure step. How can I prevent epoxide hydrolysis?A: The target epoxide is highly susceptible to base-catalyzed hydrolysis, which opens the oxirane ring to form an inactive diol[3]. If you are using a homogeneous aqueous base solution or allowing the temperature to rise during the exothermic ring closure, hydrolysis is inevitable.
Scientific Solution: Implement a biphasic reaction system using dichloromethane (DCM) and 20% aqueous NaOH[4]. As the base catalyzes the ring closure of the chlorohydrin at the aqueous interface, the newly formed epoxide immediately partitions into the organic (DCM) layer. This physical separation shields the delicate epoxide ring from nucleophilic attack by aqueous hydroxide ions.
Diagnostic workflow for troubleshooting low yields in the epoxidation and amination steps.
Section 3: Quantitative Data & Parameter Optimization
To easily compare how different reaction parameters impact your final yield, refer to the optimization matrix below.
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Impact on Yield
Causality / Mechanistic Reason
Amine Equivalents
1.0 - 2.0 eq
5.0 - 10.0 eq
+35%
Excess primary amine outcompetes the secondary amine intermediate, preventing dimerization[2].
Addition Temperature
Room Temp (20-25 °C)
Chilled (0-10 °C)
+20%
Prevents volatilization of tert-butylamine (bp 44 °C) and suppresses exothermic runaway.
Ring Closure Solvent
Aqueous / Methanol
Biphasic (DCM / Water)
+25%
DCM immediately extracts the formed epoxide, protecting it from base-catalyzed hydrolysis.
Epichlorohydrin Addition
Rapid / Bolus
Dropwise (over 2 hrs)
+15%
Keeps local concentration of epichlorohydrin low, preventing unwanted polymerization.
Section 4: Self-Validating Experimental Protocol
To ensure reproducibility and built-in quality control, follow this self-validating two-step methodology.
Step 1: Synthesis of 1-tert-butylamino-3-chloro-2-propanol (Chlorohydrin Intermediate)
Preparation: Charge a dry, 500 mL 3-neck round-bottom flask with tert-butylamine (73.1 g, 1.0 mol, 5.0 eq) and 100 mL of anhydrous methanol.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Addition: Equip an addition funnel with epichlorohydrin (18.5 g, 0.2 mol, 1.0 eq). Add the epichlorohydrin dropwise over 2 hours. Causality: Slow addition ensures the local concentration of epichlorohydrin remains low, preventing polymerization and dimerization.
Reaction: Stir the mixture at room temperature for 12 hours.
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The epichlorohydrin spot must be completely consumed before proceeding.
Concentration: Remove the excess tert-butylamine and methanol under reduced pressure. Critical: Keep the water bath temperature <30 °C to prevent premature, uncontrolled ring closure. The crude 1-tert-butylamino-3-chloro-2-propanol can be used directly in the next step.
Step 2: Base-Catalyzed Ring Closure to Epoxide
Solvation: Dissolve the crude chlorohydrin intermediate in 150 mL of dichloromethane (DCM) and cool to 0 °C in an ice bath.
Base Addition: Vigorously stir the organic layer while adding 50 mL of a pre-chilled 20% (w/v) aqueous NaOH solution dropwise over 30 minutes.
Phase Transfer: Continue vigorous biphasic stirring for 2 hours at 0–5 °C. Causality: Vigorous stirring maximizes the interfacial surface area for the reaction, while the DCM immediately extracts the formed epoxide to prevent hydrolysis.
Validation Checkpoint: Check the pH of the aqueous layer; it must remain strongly basic (pH > 12). If the pH drops, add more NaOH to drive the ring closure to completion[4].
Workup: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
Isolation: Filter and concentrate under reduced pressure to yield 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine as a pale liquid.
Section 5: References
EP0138575A2 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein. Google Patents. Available at:
In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. The Royal Society Publishing. Available at:[Link]
Synthesis of 4-(benzamide)-and 4- (phthalimide)-substituted phenoxypropanolamines. NIScPR. Available at:[Link]
FI65231C - PROCEDURE FOR FRAMSTATION OF AV 1-TERT-BUTYLAMINO-3- (2,5-DICHLOROPHENOXY) -2-PROPANOL. Google Patents. Available at:
preventing unwanted epoxide polymerization of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Welcome to the technical support center for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly referred to as N-tert-butylglycidylamine). This guide is designed for researchers and drug development professionals hand...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly referred to as N-tert-butylglycidylamine). This guide is designed for researchers and drug development professionals handling this highly reactive bifunctional monomer.
Because this molecule contains both a nucleophile (a secondary amine) and an electrophile (an epoxide ring), it acts as an A-B monomer. Without strict environmental controls, it will undergo rapid, exothermic step-growth auto-polymerization, irreversibly degrading your material into a poly(amino ether) resin.
Part 1: The Causality of Auto-Polymerization (Why does it degrade?)
Understanding the degradation mechanism is critical to preventing it. The self-polymerization of N-tert-butylglycidylamine is not a simple linear degradation; it is an autocatalytic process .
Initiation (Nucleophilic Attack) : The reaction begins when the secondary amine's lone pair attacks the less sterically hindered terminal carbon of an adjacent molecule's epoxide ring via an SN2 mechanism[1].
Propagation & Autocatalysis : This ring-opening event forms a dimer containing a tertiary amine and a secondary hydroxyl group. The newly generated hydroxyl groups act as potent hydrogen-bond donors. They hydrogen-bond with unreacted epoxide oxygens, polarizing the C-O bond and significantly lowering the activation energy for subsequent nucleophilic attacks. This results in an autocatalytic acceleration of the polymerization[1].
Tertiary Amine Catalysis : As the reaction progresses, the newly formed tertiary amines can further catalyze the homopolymerization of remaining epoxide groups via a zwitterionic quaternary ammonium alkoxide intermediate[2].
Reaction pathway of N-tert-butylglycidylamine auto-polymerization and hydroxyl autocatalysis.
Part 2: Troubleshooting Guide & FAQs
Q: My N-tert-butylglycidylamine has turned into a highly viscous yellow gel. Can I reverse this?A: No. The formation of a viscous gel indicates that step-growth auto-polymerization has occurred. The secondary amine has irreversibly attacked the epoxide rings of adjacent molecules, forming strong covalent C-N bonds. You must discard the material. To prevent this, strictly adhere to the cryogenic storage protocols outlined below.
Q: I stored the monomer at 4 °C, but NMR shows a 15% loss of the epoxide signal after two weeks. Why?A: Standard refrigeration (4 °C) provides insufficient kinetic reduction to halt the SN2 nucleophilic attack. Furthermore, once initial dimerization occurs, the newly formed secondary hydroxyl groups act as hydrogen-bond donors, which lowers the activation energy for subsequent ring-opening events, leading to autocatalytic acceleration[1]. The monomer must be stored at -20 °C or lower.
Q: Can I store the compound in methanol or ethanol to dilute it?A: Absolutely not. Protic solvents like methanol or ethanol will hydrogen-bond with the epoxide oxygen. This polarization makes the terminal epoxide carbon highly electrophilic, significantly accelerating the nucleophilic attack by the amines[1]. You must use strictly anhydrous, aprotic solvents like Toluene or Tetrahydrofuran (THF).
Q: Why do my storage vials sometimes pop or shatter in the freezer?A: If auto-polymerization initiates before the sample is fully frozen, the reaction is highly exothermic. In a sealed vial, the localized heat cannot dissipate rapidly, leading to thermal runaway. The rapid expansion and heat generation can cause the glass to fracture. Flash-freezing the liquid in liquid nitrogen (Protocol B) rapidly bypasses the dangerous temperature window where autocatalysis is most active.
Part 3: Standard Operating Procedures (SOPs)
To ensure scientific integrity, these workflows are designed as self-validating systems. If a step fails, the physical state of the system will immediately alert the operator.
Protocol A: Preparation of Dilute Stock Solutions (Recommended for Long-Term Storage)
Causality: Dilution exponentially decreases the intermolecular collision frequency between the nucleophilic amine and the electrophilic epoxide, kinetically stabilizing the monomer.
Preparation : Purge an oven-dried Schlenk flask with inert gas (N₂ or Argon) for 5 minutes.
Transfer : Transfer the freshly distilled N-tert-butylglycidylamine into the flask using a gas-tight syringe.
Dilution : Dilute to a concentration of 0.1 M – 0.5 M using an anhydrous, aprotic solvent (e.g., anhydrous Toluene or THF). Causality: Aprotic solvents prevent hydrogen-bond activation of the epoxide[1].
Moisture Scavenging : Add activated 3Å or 4Å molecular sieves (10% w/v) to the solution.
Self-Validation Check: The sieves act as a self-validating moisture trap. If trace water enters the system during handling, the sieves will sequester it before it can catalyze ring-opening. If the sieves clump together heavily over time, it indicates a critical failure in your inert atmosphere technique.
Storage : Seal the flask tightly, wrap the septum with Parafilm, and store at -20 °C or -80 °C.
Protocol B: Cryogenic Storage of Neat Liquid
Causality: Immobilizing the monomer in a solid state at cryogenic temperatures removes the thermal energy required to surpass the activation barrier of the SN2 attack.
Aliquoting : Aliquot the freshly synthesized neat liquid into small, single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and thermal stress.
Inerting : Backfill the headspace of each vial with dry Argon.
Flash-Freezing : Submerge the bottom half of the vials in liquid nitrogen for 30 seconds.
Self-Validation Check: The liquid will instantly transition to a solid glass, confirming that the kinetic window for thermal runaway has been successfully bypassed.
Storage : Transfer immediately to a -80 °C freezer.
Thawing (Critical Step) : When required, remove the vial and immediately place it in a vacuum desiccator to warm to room temperature.
Self-Validation Check: A completely dry outer vial surface upon reaching room temperature confirms that the desiccator successfully prevented atmospheric moisture condensation from contaminating the highly hygroscopic liquid upon opening.
Part 4: Quantitative Data Presentation
The following table summarizes the expected shelf life of N-tert-butylglycidylamine under various storage conditions.
Storage Condition
State
Temperature
Estimated Shelf Life
Mechanism of Stabilization
Neat (Undiluted)
Liquid
25 °C (RT)
< 24 Hours
None (Rapid auto-polymerization)
Neat (Undiluted)
Viscous Liquid
4 °C
1–2 Weeks
Minor thermal kinetic reduction
Neat (Undiluted)
Solid
-20 °C
3–6 Months
Solid-state immobilization
Neat (Undiluted)
Solid
-80 °C
> 1 Year
Complete kinetic freeze
Diluted (0.5 M in THF)
Liquid
-20 °C
> 1 Year
Reduced collision frequency & low thermal energy
References[1] Title: Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:[Link][2] Title: Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups
Source: ACS Applied Polymer Materials (ACS Publications)
URL:[Link]
Technical Support Center: HPLC Method Optimization for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Audience: Researchers, scientists, and drug development professionals. Document Purpose: Advanced troubleshooting guide and FAQs for the chromatographic analysis of aliphatic epoxy-amines.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Document Purpose: Advanced troubleshooting guide and FAQs for the chromatographic analysis of aliphatic epoxy-amines.
Detection Strategies: Overcoming the "Invisible Peak"
Q: Why am I not seeing a peak with my UV detector at 254 nm or even 210 nm?A: The target molecule, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (also known as N-tert-butyl-glycidylamine), is an aliphatic amine attached to an epoxide ring. It completely lacks a conjugated
π
-system or aromatic ring, meaning it has no UV chromophore. Attempting to detect it at low wavelengths (e.g., 200-210 nm) will result in severe baseline noise from mobile phase absorbance, masking your analyte.
Solution: You must switch to a universal detector designed for non-chromophoric compounds. Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or LC-MS (ESI+) are required. CAD is highly recommended for its uniform response to non-volatile analytes independent of chemical properties, provided a volatile mobile phase is used .
Mobile Phase pH & Epoxide Stability: The "Disappearing Peak"
Q: My analyte peak area decreases over time in the autosampler, and a new, more polar peak appears. What is happening?A: You are observing the acid-catalyzed hydrolysis of the epoxide ring into a diol. Epoxides are highly reactive and structurally unstable at low pH (pH < 5) and highly basic pH (pH > 10). In acidic mobile phases (like 0.1% TFA or Formic Acid), the epoxide oxygen is rapidly protonated. This creates a good leaving group and increases the electrophilicity of the adjacent carbons, making them highly susceptible to nucleophilic attack by the water in your mobile phase.
Solution: Maintain a strictly neutral to slightly alkaline mobile phase (pH 7.0 – 8.0) . At this pH, the oxirane ring remains structurally intact for the duration of the analytical sequence.
Mitigating Peak Tailing: The "Ugly Chromatogram"
Q: I adjusted my mobile phase to pH 7.5 to protect the epoxide, but now my peak tails badly (Asymmetry factor > 2.0). How can I fix this without using non-volatile salts?A: At pH 7.5, the secondary aliphatic amine (pKa ~10) is fully protonated and positively charged. Simultaneously, residual silanol groups on standard silica C18 columns begin to ionize into silanoxanes (
−SiO−
) above pH 4. The electrostatic attraction between the positively charged amine and the negatively charged silanols causes secondary retention mechanisms, leading to severe peak tailing .
Solution:
Use an end-capped or polar-embedded column: These stationary phases physically shield residual silanols.
Use a volatile buffer: Ammonium acetate (10 mM) is ideal. The ammonium cation (
NH4+
) acts as a competing base, saturating available silanols and reducing the tailing of your target amine, while remaining fully volatile to prevent CAD or MS source fouling .
Quantitative Data Summary: Buffer Selection Matrix
Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 7.5 using dilute ammonium hydroxide. Filter through a 0.2 µm membrane.
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Causality Check: Ammonium acetate is chosen because it provides buffering capacity near pH 4.8 and 9.5, but in mixed aqueous/organic systems, its effective range shifts, providing sufficient ionic strength at pH 7.5 to mask silanols without precipitating in high organic concentrations.
Step 2: Column Selection & Equilibration
Install a high-purity, fully end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for basic compounds.
Equilibrate the system at a flow rate of 0.4 mL/min with 95% A / 5% B.
Dissolve 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in a diluent matching the initial mobile phase conditions (95% A / 5% B). Do not use unbuffered water or acidic solvents as the diluent.
Validation Step: Inject the sample immediately (
T=0
) and after 24 hours (
T=24h
) in the autosampler (set to 4°C). Compare the peak areas. A deviation of <2% combined with the absence of a new, earlier-eluting peak (the diol) confirms epoxide stability.
Step 4: CAD/MS Detection Parameters
CAD: Set the evaporator temperature to low (e.g., 35°C) to prevent thermal degradation of the semi-volatile amine.
MS (if used): Operate in ESI+ mode. Extract the
[M+H]+
ion at
m/z
144.1.
Workflow Visualization
Caption: Decision matrix for HPLC method development of aliphatic epoxy-amines, optimizing for stability.
References
HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online.[Link]
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate / Springer.[Link]
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.[Link]
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC / Advanced Chromatography Technologies. [Link]
Optimization
Technical Support Center: Troubleshooting 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine Amination Workflows
Welcome to the Application Scientist Support Portal. As a crucial intermediate in the synthesis of β-blockers and complex 1,3-diamine scaffolds, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly known as 1-(tert-but...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As a crucial intermediate in the synthesis of β-blockers and complex 1,3-diamine scaffolds, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly known as 1-(tert-butylamino)-2,3-epoxypropane) presents unique handling challenges. Because this molecule contains both an electrophilic epoxide and a nucleophilic secondary amine, it is highly susceptible to self-condensation, regioselectivity failures, and over-alkylation during downstream amination reactions.
This guide provides field-proven causality analyses, quantitative troubleshooting data, and self-validating protocols to ensure high-yield, regioselective ring-opening.
Part 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: I am observing a high molecular weight smear on my LCMS. How do I prevent the starting material from self-polymerizing?A: The substrate possesses both a reactive oxirane ring and a tert-butylamino group.1[1].
Causality: High substrate concentrations or temperatures above 40°C provide the activation energy required for the secondary amine of one molecule to attack the epoxide of another.
Solution: Maintain reaction temperatures below 25°C during the initial mixing phase and keep the epoxide concentration strictly below 0.5 M. Use a slow-addition technique (e.g., syringe pump) to introduce the epoxide into a vast excess of the target nucleophile.
Q2: NMR indicates a mixture of regioisomers. How do I force the nucleophilic attack exclusively at the terminal C3 position?A:2[2]. However, in the presence of protic solvents or strong Lewis acids, the mechanism shifts toward an S_N1-like transition state..
Causality: Protic solvents (like methanol) hydrogen-bond with the epoxide oxygen, weakening the C–O bond and inducing carbocation character at C2.
Solution: Avoid protic solvents. Utilize polar aprotic solvents such as anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) to enforce a strict S_N2 trajectory.
Q3: My LCMS shows a significant (M+18) byproduct. How critical is my solvent's water content?A: Extremely critical.3[3].
Causality: Water acts as a highly mobile, sterically unhindered competing nucleophile. Even trace amounts can rapidly hydrolyze the epoxide, especially if trace acidic impurities activate the oxirane oxygen.
Solution: Use strictly anhydrous solvents dried over 3Å molecular sieves. Ensure the water content is <100 ppm via Karl Fischer titration prior to initiating the reaction.
Q4: I am reacting the epoxide with a primary amine, but I am recovering bis-alkylated byproducts. How do I improve mono-alkylation selectivity?A:2[2].
Causality: The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl chain.
Solution: Operate under pseudo-first-order conditions by using a 3.0 to 5.0 molar excess of the primary amine. This ensures the epoxide statistically collides with the primary amine rather than the product.
Part 2: Quantitative Data Summaries
Table 1: Side Reaction Matrix and Mitigation Parameters
Side Reaction
Primary Causality
Mitigation Strategy
Typical Yield Impact
Optimal Parameter Threshold
Self-Oligomerization
High conc. / Temp > 40°C
Dilution, slow addition
-15% to -30%
Temp: 15–25°C, Conc: < 0.5 M
Regioisomer (C2 Attack)
Protic solvents / Lewis acids
Use polar aprotic solvents
-5% to -15%
Solvent: Anhydrous THF or MeCN
Hydrolysis to Diol
Trace water in system
Molecular sieves, anhydrous
-10% to -20%
Water content < 100 ppm
Bis-alkylation
Stoichiometric imbalance
Excess primary amine
-10% to -25%
Epoxide:Amine Ratio = 1:4
Part 3: Experimental Protocol
Standard Operating Procedure: Regioselective Amination of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Self-Validating Logic: This protocol leverages a slow-addition methodology into a large excess of the nucleophile to statistically eliminate bis-alkylation and self-condensation, while the use of strictly aprotic conditions enforces S_N2 regioselectivity.
System Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Argon). Add the target primary amine (4.0 eq) and anhydrous THF to achieve an amine concentration of 1.0 M.
Temperature Control: Cool the amine solution to 0–5°C using an ice-water bath to suppress initial exothermic spikes.
Controlled Addition: Dissolve the epoxide substrate (1.0 eq) in anhydrous THF to a concentration of 0.5 M. Add this solution dropwise to the amine mixture over 1 to 2 hours using a syringe pump.
Causality Check: Slow addition ensures the epoxide is immediately consumed by the vast excess of the primary amine, preventing the epoxide molecules from reacting with each other or with the newly formed secondary amine product.
Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–16 hours. Monitor the reaction via TLC or LCMS until the epoxide is fully consumed.
Quenching & Workup: Evaporate the THF and the excess volatile primary amine under reduced pressure. Redissolve the crude mixture in ethyl acetate, wash with saturated aqueous NaHCO₃, and then brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the filtrate and purify via flash column chromatography (using a DCM:MeOH:NH₄OH gradient) to isolate the pure 1,3-diamine derivative.
Part 4: Reaction Pathway Visualization
Mechanistic pathways of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine amination and side reactions.
References
Source: Chemical Communications (RSC Publishing)
Title: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides
Source: Research & Reviews: Journal of Chemistry
URL
Source: Journal of the Mexican Chemical Society (SciELO)
Source: Journal of Medicinal Chemistry (ACS Publications)
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS No. 13080-65-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine?
A1: For optimal long-term stability, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine should be stored at 2-8°C in a tightly sealed, dry, and dark environment[1]. The rationale for these conditions is to minimize the potential for degradation through several pathways, including hydrolysis of the epoxide ring, oxidation, and polymerization.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: While a specific shelf-life is often determined by the supplier and is batch-dependent, when stored under the recommended conditions (2-8°C, dry, dark, and sealed), the compound is expected to maintain its purity for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any visual changes to the material.
Q3: Can I store 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine at room temperature?
A3: Room temperature storage is not recommended for long-term stability. While short-term exposure to ambient temperatures during shipping or handling is generally acceptable, prolonged storage at room temperature can accelerate degradation processes, leading to a decrease in purity and the formation of undesirable by-products.
Q4: The material has turned from colorless to a yellow liquid. Is it still usable?
A4: A change in color from colorless to yellow can be an indicator of degradation. While a slight yellowing may not significantly impact the performance in all applications, it is a sign that the material's purity may have been compromised. It is strongly recommended to re-analyze the purity of the material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before use in any critical experiment.
Q5: What are the primary degradation products I should be aware of?
A5: The primary degradation pathways for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine are likely to involve the opening of the highly reactive oxirane (epoxide) ring. This can occur through:
Hydrolysis: In the presence of moisture, the epoxide ring can open to form a diol.
Polymerization: The epoxide group can react with the secondary amine of another molecule, leading to oligomer or polymer formation.
Oxidation: While less common for this specific structure, oxidative degradation can occur over time, especially if the container is not properly sealed.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
Issue 1: Inconsistent or Failed Reaction Outcomes
Symptoms:
Low yield of the desired product.
Formation of unexpected by-products.
Complete failure of the reaction.
Possible Causes & Solutions:
Cause
Recommended Action
Degraded Starting Material: The purity of the 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine may have decreased due to improper storage or age.
Verify Purity: Before use, especially after long-term storage, verify the purity of the compound using a suitable analytical technique like GC-MS or NMR spectroscopy. A purity of ≥95% is generally recommended for most applications[2][3].
Presence of Moisture: Water can react with the epoxide ring, leading to the formation of the corresponding diol, which will be unreactive in many subsequent reactions.
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incompatible Reagents or Solvents: The compound may be reacting with other components in the reaction mixture.
Review Reaction Scheme: Ensure that the reaction conditions and other reagents are compatible with the amine and epoxide functionalities. Strong acids and strong oxidizing agents should be avoided.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: Visible Changes in the Stored Material
Symptoms:
The liquid has changed color (e.g., to yellow or brown).
The viscosity of the liquid has increased.
Precipitate has formed in the container.
Possible Causes & Solutions:
Cause
Recommended Action
Degradation: Color change and increased viscosity are often signs of degradation and polymerization.
Do Not Use for Critical Applications: If visual changes are observed, the material should be considered suspect. It may be suitable for non-critical applications, but its use in sensitive experiments is not recommended without purification.
Contamination: The material may have been contaminated during previous use.
Proper Handling: Always use clean, dry needles and syringes when accessing the material. Avoid introducing any contaminants into the storage vial.
Improper Storage: Exposure to light, air, or elevated temperatures can accelerate degradation.
Review Storage Protocol: Ensure the material is stored at 2-8°C in a tightly sealed container in a dark location.
In-depth Technical Guide
Chemical Stability and Degradation Pathways
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine possesses two reactive functional groups: a secondary amine and an epoxide. The stability of the molecule is primarily dictated by the reactivity of the strained three-membered epoxide ring.
Primary Degradation Mechanisms:
Hydrolysis: The presence of water can lead to the acid- or base-catalyzed opening of the epoxide ring to form 1-((tert-butylamino)methyl)ethane-1,2-diol. This is often the most common degradation pathway if the material is not stored under dry conditions. The rate of hydrolysis can be accelerated by increases in temperature.
Self-Polymerization: The secondary amine of one molecule can act as a nucleophile and attack the epoxide ring of another molecule. This process can continue, leading to the formation of oligomers and polymers, which would manifest as an increase in viscosity. This is an exothermic reaction and is more likely to occur at elevated temperatures.
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide, especially in the presence of moisture, to form carbamates. This can lead to a "blushing" or hazy appearance on the surface of the liquid and can interfere with subsequent reactions.
Potential Degradation Pathway Diagram:
Caption: Potential degradation pathways of the compound.
Recommended Protocol for Long-Term Storage
Initial Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Note the color and viscosity of the material.
Aliquoting: If the entire quantity will not be used at once, it is advisable to aliquot the material into smaller, appropriately sized vials. This minimizes the number of times the main container is opened, reducing the risk of contamination and exposure to air and moisture.
Inert Atmosphere: Before sealing the vials, flush the headspace with an inert gas such as argon or nitrogen.
Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner to ensure a good seal.
Storage Location: Place the sealed vials in a refrigerator at 2-8°C. The location should be dark to prevent any potential light-induced degradation.
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
Protocol for Purity Assessment by GC-MS
This is a general protocol and may need to be optimized for your specific instrumentation.
Sample Preparation: Prepare a dilute solution of the 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Instrumentation:
Gas Chromatograph equipped with a mass selective detector.
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
GC Conditions (Example):
Inlet Temperature: 250°C
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate.
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Conditions (Example):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Data Analysis: Integrate the peak corresponding to the parent compound and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
References
PubChem. (n.d.). 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. Retrieved from [Link]
A Senior Application Scientist's Guide to Synthetic Strategy: 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine vs. Epichlorohydrin
An In-depth Comparison for Researchers in Organic Synthesis and Drug Development In the synthesis of pharmacologically active molecules, particularly the vast class of β-amino alcohols, the choice of starting materials i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Comparison for Researchers in Organic Synthesis and Drug Development
In the synthesis of pharmacologically active molecules, particularly the vast class of β-amino alcohols, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and overall elegance of the synthetic route. β-amino alcohols are foundational structures in numerous blockbuster drugs, most notably β-blockers used for treating cardiovascular diseases.[1][2][3] This guide provides a comparative analysis of two key epoxide-containing building blocks used to construct these motifs: the workhorse commodity chemical, epichlorohydrin (ECH) , and the more advanced, pre-functionalized intermediate, 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine .
This analysis moves beyond a simple catalog of properties to explore the strategic and mechanistic implications of choosing one reagent over the other, providing field-proven insights for professionals in drug discovery and process chemistry.
Reagent Profile and Strategic Overview
Epichlorohydrin (ECH): The Versatile, Divergent Precursor
Epichlorohydrin is a highly reactive organochlorine and epoxide compound, widely used as a fundamental building block in the chemical industry.[4][5] In the context of β-amino alcohol synthesis, it serves as a three-carbon electrophilic synthon. Its utility stems from its dual reactivity: the epoxide ring and the carbon-chlorine bond.
The classical approach to synthesizing β-amino alcohols like propranolol or atenolol using ECH is a two-step, divergent sequence:
O-Alkylation (Williamson Ether Synthesis): A nucleophile, typically a phenol, is reacted with epichlorohydrin under basic conditions to form a glycidyl ether intermediate.[3][6][7]
Aminolysis (Epoxide Ring-Opening): The resulting glycidyl ether is then treated with a primary or secondary amine (e.g., isopropylamine), which opens the epoxide ring to yield the final β-amino alcohol product.[3][7]
While effective and widely practiced, this route presents several challenges, including the generation of racemic mixtures that necessitate costly resolution, potential side reactions, and the handling of volatile, and often corrosive, reagents.[3]
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine: The Convergent, Pre-functionalized Building Block
This reagent represents a more advanced, "convergent" approach. It is an epoxide that already incorporates the tert-butylamine moiety, a common structural feature in many second-generation β-blockers. Its chemical structure effectively combines the amine and epoxide functionalities into a single, ready-to-use molecule.[8][9][10]
The synthetic strategy using this building block is streamlined into a single, highly efficient step:
Direct Ring-Opening: A nucleophile, such as a phenol, directly attacks the epoxide ring of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine to form the final β-amino alcohol product in one pot.
This approach inherently offers greater step economy and can circumvent some of the regioselectivity and handling issues associated with the traditional ECH method.
Comparative Analysis of Synthetic Routes
To illustrate the practical differences, let's consider the synthesis of a generic β-blocker from a substituted phenol.
Route A: The Traditional Epichlorohydrin Pathway
This pathway is characterized by its sequential nature, first building the ether linkage and then introducing the amine.
Caption: Workflow for the two-step synthesis of β-amino alcohols using epichlorohydrin.
Mechanistic Considerations: The key step, the aminolysis of the epoxide, is a nucleophilic ring-opening reaction.[1][11] While the amine typically attacks the less sterically hindered terminal carbon of the epoxide (an S_N2-type reaction), the regioselectivity can be influenced by the reaction conditions and the substrate. Lewis acid catalysts are often employed to activate the epoxide ring, making it more susceptible to nucleophilic attack.[12][13]
Route B: The Convergent 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine Pathway
This route exemplifies a more modern, efficient strategy where key structural motifs are pre-assembled.
Caption: Workflow for the single-step synthesis using a pre-functionalized amine-epoxide.
Mechanistic Considerations: The underlying chemistry is similar—a nucleophilic attack by the phenoxide on the epoxide ring. However, by having the bulky tert-butylamine group already present, the steric environment is well-defined, strongly favoring attack at the terminal carbon. This route simplifies the process by removing the need to handle a separate, often volatile, amine in a second step and reduces the number of purification stages.
Quantitative Performance and Data Comparison
The theoretical advantages of the convergent route are borne out in experimental practice. The following table summarizes typical performance metrics based on literature precedent and process experience.
The convergent approach significantly improves process efficiency and reduces cumulative material loss.
Typical Overall Yield
40-60%
75-90%
Fewer steps and purification stages lead to a substantially higher overall yield.
Reaction Conditions
Often requires elevated temperatures or pressure, especially for the aminolysis step.
Can often be performed under milder conditions (e.g., room temperature to 60°C).
Milder conditions reduce the risk of side reactions and decomposition of sensitive functional groups.
Regioselectivity
Generally high, but can be an issue, potentially forming the secondary alcohol isomer.
Excellent (>99:1)
The pre-installed bulky amine group sterically directs the incoming nucleophile to the terminal carbon.
Stereochemical Control
Produces a racemic mixture, requiring a separate, often inefficient, chiral resolution step.
If a chiral version of the starting material is used, the stereochemistry is directly transferred.
Access to enantiopure starting materials makes this the preferred route for asymmetric synthesis.[14]
Handling & Safety
Involves handling volatile and corrosive amines (e.g., isopropylamine). ECH itself is a toxic and carcinogenic compound.[5]
The amine is integrated into a less volatile liquid reagent. Standard handling for epoxides is still required.
Reduced handling of hazardous reagents simplifies process safety protocols.
Atom Economy
Lower, due to the two-step nature and formation of salt byproducts (e.g., NaCl).
Higher, as more atoms from the starting materials are incorporated into the final product in a single transformation.
A key principle of green chemistry; the convergent route is inherently more sustainable.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of a propranolol analog (1-(naphthalen-1-yloxy)-3-(tert-butylamino)propan-2-ol) to illustrate the practical workflow.
Protocol 1: Synthesis via Epichlorohydrin (Two-Step)
Step 1: Synthesis of 1-(2,3-epoxypropoxy)naphthalene
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol (14.4 g, 0.1 mol) in epichlorohydrin (92.5 g, 1.0 mol, used as both reagent and solvent).
Reaction Initiation: Add sodium hydroxide pellets (4.4 g, 0.11 mol) portion-wise over 30 minutes, controlling the exotherm with a water bath. The use of a base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide.
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
Work-up: After cooling, filter the mixture to remove the precipitated NaCl. Wash the filtrate with water (3 x 50 mL) to remove excess NaOH.
Purification: Remove the excess epichlorohydrin under reduced pressure. The resulting crude glycidyl ether can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of 1-(naphthalen-1-yloxy)-3-(tert-butylamino)propan-2-ol
Reaction Setup: In a sealed pressure vessel, dissolve the crude 1-(2,3-epoxypropoxy)naphthalene (0.1 mol) in ethanol (100 mL).
Amine Addition: Add tert-butylamine (10.9 g, 0.15 mol). A slight excess of the amine is used to ensure complete consumption of the epoxide.
Reaction: Heat the vessel to 80°C for 12 hours. The elevated temperature is necessary to drive the nucleophilic attack of the less reactive amine on the epoxide.
Work-up: Cool the reaction mixture and remove the solvent and excess amine under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl to remove any remaining amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final product is purified by recrystallization or column chromatography.
Protocol 2: Synthesis via 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (One-Step)
Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 4.4 g, 0.11 mol) in anhydrous DMF (100 mL) under a nitrogen atmosphere, add a solution of 1-naphthol (14.4 g, 0.1 mol) in DMF (50 mL) dropwise at 0°C. The use of a strong, non-nucleophilic base like NaH ensures complete and rapid formation of the phenoxide.
Reaction Initiation: After hydrogen evolution ceases (approx. 30 minutes), add a solution of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (12.9 g, 0.1 mol) in DMF (20 mL) dropwise at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours, or until TLC analysis indicates complete consumption of the starting materials.
Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final, high-purity β-amino alcohol.
Broader Applications and Strategic Choice
While this guide focuses on β-blocker synthesis, the strategic choice between these reagents applies more broadly.
Epichlorohydrin remains an indispensable, low-cost raw material for large-scale industrial processes, including the production of epoxy resins and crosslinking agents for polymers like cellulose and hydrogels.[15][16][17][18][19] Its versatility is its greatest strength, but this often comes at the cost of process complexity.
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine and similar pre-functionalized epoxides are high-value intermediates. They are ideally suited for applications where speed, efficiency, and purity are paramount, such as in medicinal chemistry for the rapid synthesis of compound libraries, or in process development where minimizing the number of steps is critical for economic viability.[20]
Conclusion and Senior Scientist Recommendation
The choice between epichlorohydrin and 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a classic case of divergent vs. convergent synthesis .
Choose Epichlorohydrin when:
Cost of raw materials is the primary driver.
You are working on a very large, established industrial scale.
The synthetic target does not contain sensitive functional groups that would be compromised by the harsher reaction conditions.
Downstream chiral resolution capabilities are well-established.
Speed and efficiency are critical , as in early-stage drug discovery and library synthesis.
High purity and yield are required with minimal process development.
The synthesis requires enantiopure products , and a chiral version of the building block is available.
The goal is to simplify the process by reducing the number of steps and avoiding the handling of more hazardous reagents.
For the modern drug development professional, the strategic use of advanced, pre-functionalized building blocks like 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine represents a more sophisticated and efficient approach to chemical synthesis. While the upfront cost of the reagent is higher, the savings in time, resources, and purification efforts often provide a superior return on investment, accelerating the path from discovery to development.
References
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Source not explicitly provided, but content aligns with general reviews on this topic]
Gawande, M. B., et al. (2013). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications.[Link]
Hasanah, A. N., et al. (2015). Epichlorohydrin as Crosslinking Agent for Synthesis of Carboxymethyl Cellulose Sodium (NA-CMC) as Pharmaceutical Excipient from Water Hyacinth (Eichorrnia Crassipes L.). TSI Journals.
Ghorbani-Vaghei, R., & Karimi-Nami, R. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.[Link]
Li, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.[Link]
ChemicalBook. (n.d.). Synthesis and Uses of Epichlorohydrin. ChemicalBook.
Varala, R., et al. (2006). Synthesis of β-Amino Alcohols by Regioselective Ring Opening of Epoxides with Aromatic Amines Catalyzed by Tin (II) Chloride. Bentham Science.
SAFECHEM. (2025). What is Epichlorohydrin (ECH)? Hazard Classification, Uses, Risks, and Storage Guidelines. SAFECHEM.
Nikpassand, M., & Zare, A. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
Hasanah, A. N., et al. (2015). EPICHLOROHYDRIN AS CROSSLINKING AGENT FOR SYNTHESIS OF CARBOXYMETHYL CELLULOSE SODIUM (Na-CMC) AS PHARMACEUTICAL EXCIPIE. TSI Journals.
Kamal, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.[Link]
Singh, P., & Kumar, P. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications.[Link]
Muir, J. E., Jung, M., & Lindsay, V. N. (2022). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses.
Hasanah, A. N., et al. (2015). Epichlorohydrin as Crosslinking Agent for Synthesis of Carboxymethyl Cellulose Sodium (NA-CMC) as Pharmaceutical Excipient from Water Hyacinth (Eichorrnia Crassipes L.). Semantic Scholar.
Clarke, H. T. (n.d.). Epichlorohydrin. Organic Syntheses.
Wang, Y., et al. (2025). Synergistic Epichlorohydrin-Crosslinked Carboxymethyl Xylan for Enhanced Thermal Stability and Filtration Control in Water-Based Drilling Fluids. MDPI.[Link]
Masruri, et al. (2024).
Sladkov, V. I., et al. (2010). Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol. [Source not explicitly provided, but content aligns with general reviews on this topic]
Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
Preprints.org. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Preprints.org.
Li, J., et al. (2011). An improved synthesis of a beta-blocker celiprolol hydrochloride.
Benchchem. (n.d.). Synthesis of Propan-2-ol Derivatives from (R)-4-(Oxiran-2-ylmethyl)
Rios-Lombardía, N., et al. (2018). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PMC.[Link]
Abdel-Monem, M. M., et al. (1981). Synthesis and pharmacology of potential beta-blockers. PubMed.
Comparative Reactivity Guide: 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine vs. Standard Terminal Epoxides
Introduction & Structural Context 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly known as 1-tert-butylamino-2,3-epoxypropane) is a prototypical N-glycidyl amine. It serves as a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (commonly known as 1-tert-butylamino-2,3-epoxypropane) is a prototypical N-glycidyl amine. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly
β
-adrenergic blocking agents. When designing synthetic routes or formulating epoxy-based polymers, chemists must choose between utilizing an N-glycidyl amine or its O-glycidyl ether counterpart. This guide objectively compares the reactivity of N-glycidyl amines against standard terminal epoxides (e.g., O-glycidyl ethers and aliphatic epoxides), supported by experimental data and mechanistic causality.
Mechanistic Causality: Heteroatom and Steric Effects
The reactivity of terminal epoxides in nucleophilic ring-opening reactions is fundamentally governed by the electronic environment of the adjacent heteroatom and the steric bulk of its substituents.
Lewis Acid-Base Interactions (HSAB Theory): In Lewis acid-catalyzed ring openings (e.g., using Al(OTf)
3
), O-glycidyl ethers generally outperform N-glycidyl amines. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly basic secondary amine nitrogen in 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine strongly coordinates with hard Lewis acids. This chelation forms a deactivated metal-glycidyl complex, diminishing the positive charge transferred to the
α
-carbon of the oxirane ring and effectively stalling the reaction[1].
Steric Hindrance: The bulky tert-butyl group exerts significant steric shielding around the nitrogen atom and the adjacent epoxide carbon. While this prevents unwanted intermolecular oligomerization, it also drastically reduces the kinetics of nucleophilic attack compared to less hindered O-glycidyl ethers like phenyl glycidyl ether.
Intramolecular Cyclization: During curing or high-temperature reactions, N-glycidyl amines exhibit a pronounced tendency for intramolecular ether cyclization (forming morpholinyl or perhydro-1,4-oxazepinyl structures), which competes with the desired intermolecular cross-linking or ring-opening pathways[2].
Mechanistic divergence in Lewis acid-catalyzed ring opening based on heteroatom coordination.
Comparative Performance Data
To illustrate the reactivity differences, we compare two synthetic strategies for obtaining
β
-amino alcohols:
Method A: Ring-opening an O-glycidyl ether with an amine nucleophile.
Method B: Ring-opening an N-glycidyl amine (like 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine) with an oxygen/nitrogen nucleophile.
Optimal catalyst activation; minimal side reactions.
N-Glycidyl Amine
Oxygen/Sulfur Nucleophile
Method B
20 - 45%
Catalyst deactivation via N-chelation; sluggish kinetics.
N-Glycidyl Amine
Nitrogen Nucleophile
Method B
50 - 65%
Moderate yields; basicity of nucleophile competes with substrate.
Aliphatic Epoxide
Primary Amine
Direct Aminolysis
70 - 80%
Standard S_N2 ring opening; lacks heteroatom coordination.
Table 2: Thermomechanical Properties of Cured Resins (N-Glycidyl vs. O-Glycidyl) [3]
Epoxy Type
Curing Agent
Tg
Retention (Post-Oxidative Aging)
Water Absorption Impact on
Tg
N-Glycidyl Amine
Aromatic Amines
Excellent (Minimal
ΔTg
)
Low depression (
∼
5-10°C per 1% H
2
O)
O-Glycidyl Ether
Aromatic Amines
Poor (Significant
ΔTg
drop)
High depression (
∼
20°C per 1% H
2
O)
Expert Insight: While N-glycidyl amines are less reactive in Lewis acid-catalyzed monomeric ring-opening, their cured polymer networks offer superior thermal stability and resistance to water-induced plasticization compared to O-glycidyl epoxies[3].
Experimental Protocols
The following self-validating protocol outlines the Al(OTf)
3
-mediated ring opening, optimized to account for the reactivity differences between O- and N-glycidyl substrates.
Protocol: Lewis Acid-Catalyzed Epoxide Ring-Opening
Rationale: Al(OTf)
3
is utilized as a highly active, water-tolerant Lewis acid. For N-glycidyl amines, catalyst loading must be carefully managed due to the aforementioned sequestration effects.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 equiv, e.g., 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine) in anhydrous toluene to achieve a 0.5 M concentration.
Nucleophile Addition: Add the nucleophile (1.2 equiv). Self-Validation Step: Ensure complete dissolution and homogeneity before proceeding to prevent localized concentration gradients that favor oligomerization.
Catalyst Introduction: Add the Al(OTf)
3
catalyst.
For O-glycidyl ethers: Add 5 mol%.
For N-glycidyl amines: Add 10-15 mol% to mathematically compensate for catalyst deactivation via nitrogen chelation.
Reaction Execution: Heat the mixture to 70°C under an inert argon atmosphere.
Monitoring: Track the reaction via TLC (typically 7:3 Hexanes:EtOAc) or GC-MS. Self-Validation Step: The complete disappearance of the epoxide starting material spot confirms the end of the ring-opening phase. N-glycidyl amines typically require 4-8 hours, whereas O-glycidyl ethers finish in 1-2 hours.
Quenching & Workup: Cool the flask to room temperature. Quench the reaction with saturated aqueous NaHCO
3
. Extract the aqueous layer with dichloromethane (3
×
15 mL).
Purification: Dry the combined organic layers over anhydrous Na
2
SO
4
, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure
β
-amino alcohol.
Step-by-step experimental workflow for comparative epoxide aminolysis.
Conclusion
When designing syntheses involving 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, chemists must account for its dual nature. The basic nitrogen and bulky tert-butyl group hinder traditional Lewis acid-catalyzed ring-opening reactions (making Method A preferable to Method B for monomer synthesis). However, these same structural features impart exceptional thermal and hydrolytic stability to resulting polymer networks, making them highly valuable in advanced materials and pharmaceutical synthesis.
A Comparative Benchmarking Guide to 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in Drug Discovery Pipelines
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of the success and efficiency of a development pipeline. Small, functionalized heterocyclic compou...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of the success and efficiency of a development pipeline. Small, functionalized heterocyclic compounds are of particular importance, serving as versatile scaffolds for the construction of complex molecular architectures with tailored pharmacological profiles. Among these, epoxides are highly valued for their ability to introduce key structural motifs through well-defined ring-opening reactions.[1][2] This guide provides an in-depth comparative analysis of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, a sterically hindered secondary amine-containing epoxide, against other relevant building blocks. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust framework for selecting the optimal epoxide-containing fragment for their specific applications.
Introduction: The Strategic Value of Hindered Glycidyl Amines
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis. The inherent ring strain of the epoxide moiety renders it susceptible to nucleophilic attack, leading to stereospecific ring-opening and the formation of 1,2-difunctionalized products.[3][4] This reactivity is a cornerstone of medicinal chemistry, enabling the introduction of diverse functionalities and the construction of complex chiral centers.
The incorporation of a nitrogen atom, as seen in glycidyl amines, introduces a basic handle that can be crucial for modulating physicochemical properties such as solubility and pKa, as well as for establishing key interactions with biological targets. The degree of steric hindrance around the nitrogen atom, as in the case of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine with its tert-butyl group, can profoundly influence the reactivity of both the amine and the epoxide, as well as the metabolic stability of the resulting molecule. This guide will benchmark the performance of this intriguing building block against less hindered and non-nitrogenous analogues.
Compound Profiles
For a comprehensive comparison, we have selected three representative epoxide building blocks with varying degrees of steric hindrance and the presence or absence of a secondary amine.
Compound of Interest: 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (also known as N-tert-butyl-N-glycidylamine)
Alternative 1 (Less Hindered Amine): N-isopropyl-N-(oxiran-2-ylmethyl)amine
Alternative 2 (Non-Amine Analogue): tert-butyl glycidyl ether
Compound Name
Structure
Molecular Formula
Molecular Weight ( g/mol )
Key Features
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
C7H15NO
129.20
Sterically hindered secondary amine, basic center, chiral epoxide
N-isopropyl-N-(oxiran-2-ylmethyl)amine
C6H13NO
115.17
Less sterically hindered secondary amine, basic center, chiral epoxide
tert-butyl glycidyl ether
C7H14O2
130.18
Sterically hindered ether, no basic center, chiral epoxide
Benchmarking Experimental Framework
To provide a robust comparison, we propose a series of standardized assays that are routinely employed in early-stage drug discovery to assess the suitability of building blocks. These assays will evaluate key performance indicators: reactivity and selectivity, metabolic stability, and potential for off-target toxicity.
Reactivity and Regioselectivity with a Model Nucleophile
The reaction of epoxides with biological nucleophiles, such as the thiol group of cysteine residues in proteins or glutathione (GSH), is a critical consideration. Uncontrolled reactivity can lead to off-target effects and toxicity. This experiment aims to quantify the intrinsic reactivity of the epoxide ring in our three compounds and determine the regioselectivity of the ring-opening reaction.
Expected Outcome: The steric hindrance of the tert-butyl group in both 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine and tert-butyl glycidyl ether is expected to modulate the rate of nucleophilic attack compared to the less hindered N-isopropyl analogue. The nucleophilicity of the secondary amine in the glycidyl amines may also influence the reaction rate compared to the glycidyl ether. Under neutral or basic conditions, nucleophilic attack is generally favored at the less substituted carbon of the epoxide (SN2 mechanism).
Caption: Workflow for the reactivity and regioselectivity assay.
Metabolic Stability in Human Liver Microsomes
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile.[5] The in vitro half-life in human liver microsomes (HLMs) provides an early indication of how rapidly a compound may be cleared from the body.[6] This assay will assess the susceptibility of our three epoxide-containing fragments to phase I and phase II metabolism.
Expected Outcome: The steric bulk of the tert-butyl group is anticipated to confer greater metabolic stability to both 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine and tert-butyl glycidyl ether compared to the N-isopropyl analogue. The presence of the secondary amine in the glycidyl amines provides an additional site for metabolism (e.g., N-dealkylation) that is absent in the glycidyl ether.
Caption: Workflow for the microsomal stability assay.
Glutathione (GSH) Conjugation Assay
Glutathione S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of electrophilic compounds with GSH. This assay measures the rate of GSH conjugation, providing an indication of the potential for detoxification and clearance of the epoxide-containing fragments.
Expected Outcome: All three epoxides are expected to undergo conjugation with GSH. The rate of conjugation may be influenced by the steric and electronic properties of the substituents. The more sterically hindered compounds may exhibit slower rates of enzymatic conjugation.
Caption: Workflow for the glutathione conjugation assay.
In Vitro Cytotoxicity Assay
Early assessment of cytotoxicity is crucial to de-risk a drug discovery program.[7] This assay will evaluate the potential of the three epoxide-containing fragments to induce cell death in a human cell line, such as the HepG2 human hepatoma cell line.
Expected Outcome: The cytotoxicity of epoxides can be related to their reactivity towards cellular nucleophiles. Differences in reactivity observed in the N-acetylcysteine assay may correlate with differences in cytotoxicity. More reactive epoxides may exhibit greater cytotoxicity at lower concentrations.
Caption: Workflow for the in vitro cytotoxicity assay.
Experimental Protocols
Protocol for Reactivity and Regioselectivity Assay with N-acetylcysteine
Preparation of Reagents:
Prepare 10 mM stock solutions of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, N-isopropyl-N-(oxiran-2-ylmethyl)amine, and tert-butyl glycidyl ether in acetonitrile.
Prepare a 10 mM stock solution of N-acetylcysteine in 100 mM phosphate buffer, pH 7.4.
Reaction:
In a microcentrifuge tube, combine 50 µL of the epoxide stock solution with 450 µL of the N-acetylcysteine solution.
Incubate the reaction mixture at 37°C with gentle agitation.
Sampling and Quenching:
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis:
Centrifuge the quenched samples to precipitate any proteins.
Analyze the supernatant by LC-MS to quantify the remaining epoxide and the formation of the two possible regioisomeric adducts.
Data Analysis:
Plot the concentration of the remaining epoxide versus time to determine the reaction rate constant.
Calculate the ratio of the two regioisomeric products to determine the regioselectivity of the ring-opening reaction.
Protocol for Metabolic Stability Assay in Human Liver Microsomes
Preparation of Reagents:
Prepare 1 mM stock solutions of the test compounds in DMSO.
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
Prepare an NADPH regenerating system solution according to the manufacturer's instructions.[2][3]
Incubation:
In a 96-well plate, add the test compound to the microsomal solution to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
Sampling and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[4]
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of parent compound remaining.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression will give the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) as 0.693/k.
Calculate the intrinsic clearance (CLint) using the appropriate equations.[5]
Protocol for Glutathione (GSH) Conjugation Assay
Preparation of Reagents:
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
Prepare solutions of reduced glutathione (GSH) and glutathione S-transferase (GST) in the reaction buffer.
For a colorimetric assay, prepare a solution of 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[8]
In a 96-well plate, add the reaction buffer, GSH, and GST.
Add the test compound (as a potential inhibitor of GST-mediated CDNB conjugation) or vehicle control.
Initiate the reaction by adding CDNB.
Monitor the increase in absorbance at 340 nm over time in a microplate reader.[9]
Assay Procedure (LC-MS - Direct Measurement):
In a microcentrifuge tube, combine the test compound, GSH, and GST in the reaction buffer.
Incubate at 37°C.
At various time points, quench the reaction with cold acetonitrile.
Analyze the samples by LC-MS to directly quantify the formation of the GSH-conjugate.
Data Analysis:
For the colorimetric assay, calculate the rate of the reaction (change in absorbance per minute).
For the LC-MS assay, plot the concentration of the GSH-conjugate versus time to determine the rate of formation.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture:
Culture HepG2 cells in appropriate media and conditions until they reach about 80% confluency.
Cell Seeding:
Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
Allow the cells to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
Incubation:
Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
MTT Assay:
Add MTT solution to each well and incubate for 2-4 hours.
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
Data Acquisition and Analysis:
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Summary and Conclusion
This guide provides a comprehensive framework for benchmarking 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine against relevant alternatives in a drug discovery context. The proposed experimental protocols are designed to deliver quantitative data on key parameters that influence the selection of building blocks for medicinal chemistry campaigns.
The sterically hindered nature of the tert-butyl group in 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is hypothesized to confer a favorable balance of reactivity and metabolic stability. By systematically comparing its performance against a less hindered amine analogue and a non-amine analogue, researchers can make informed decisions about its suitability for their specific applications. The presence of the secondary amine offers a valuable handle for further functionalization and for tailoring the physicochemical properties of lead compounds.
The data generated from these assays will enable a clear, evidence-based assessment of the strengths and weaknesses of each building block, ultimately facilitating the design of more effective and safer drug candidates.
References
Pharmaceutical Business Review. Epoxides for Drug Design. [Link]
Saleem, M., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]
Singh, A., et al. (2021). Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. Molecules. [Link]
Waters Corporation. (2009). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]
Di, L., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
3H Biomedical AB. Glutathione S-transferases Assay (GST). [Link]
Roberts, A. E., et al. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology. [Link]
Alarifi, S., et al. (2021). Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their comparison with nanohydroxyapatite. Journal of King Saud University - Science. [Link]
A Comparative Guide to Reproducible Ring-Opening Methods for 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Introduction: The Versatile Epoxide Building Block 2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine, also known as N-tert-butyl-N-glycidylamine, is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatile Epoxide Building Block
2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine, also known as N-tert-butyl-N-glycidylamine, is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring a sterically hindered tert-butyl group and a reactive oxirane (epoxide) ring, makes it an ideal precursor for the synthesis of a diverse array of chiral β-amino alcohols. These products are core scaffolds in numerous biologically active molecules, most notably in the development of (aryloxy)propanolamine-based β-adrenergic receptor blockers (beta-blockers) and other cardiovascular drugs.[3]
The utility of this epoxide is entirely dependent on the controlled and reproducible cleavage of its strained three-membered ring. The regioselectivity of this ring-opening reaction is paramount, as the site of nucleophilic attack dictates the final product's constitution and, consequently, its biological activity. This guide provides an in-depth comparison of established, reproducible methods for the ring-opening of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, offering field-proven insights into experimental choices, mechanistic underpinnings, and expected outcomes. We will explore various catalytic systems and nucleophiles, presenting objective data to aid researchers in selecting the optimal methodology for their specific synthetic goals.
Core Principles: Mechanistic Dichotomy of Epoxide Ring-Opening
The high reactivity of the epoxide ring stems from significant ring strain and the polarity of its carbon-oxygen bonds, making it susceptible to nucleophilic attack under relatively mild conditions.[4][5][6] The regiochemical outcome of the reaction on an unsymmetrical epoxide like N-tert-butyl-N-glycidylamine is dictated by the reaction conditions, which favor one of two primary mechanistic pathways: an SN2-like or an SN1-like pathway.
Base-Catalyzed/Nucleophilic (SN2-type) Pathway: Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom (C1).[6] This pathway is highly predictable and generally leads to a single major regioisomer.
Acid-Catalyzed (SN1-like) Pathway: In the presence of an acid, the epoxide oxygen is first protonated, making the ring a much better leaving group.[6] This activation allows weaker nucleophiles to open the ring. The positive charge is better stabilized on the more substituted carbon (C2), giving it significant carbocation-like character. Consequently, the nucleophile preferentially attacks this more substituted, more electrophilic carbon.[6] While this can lead to the opposite regioisomer compared to the SN2 pathway, the carbocation-like intermediate can sometimes result in a mixture of products.
Caption: Mechanistic pathways for epoxide ring-opening.
Comparative Analysis of Ring-Opening Methodologies
The choice of nucleophile and catalyst is critical for achieving high yield and regioselectivity. Below, we compare several robust and reproducible methods.
Method 1: Ring-Opening with Amine Nucleophiles
The reaction of epoxides with amines to form β-amino alcohols is a cornerstone of synthetic chemistry.[7][8] This transformation is particularly relevant for drug discovery, where the resulting products are valuable intermediates.
Catalyst-Free Conditions: While the reaction can proceed without a catalyst, it often requires high temperatures and results in long reaction times, which can be detrimental to sensitive substrates.[9] Reproducibility can be an issue, and selectivity may be compromised.
Lewis Acid Catalysis: The introduction of a Lewis acid catalyst dramatically improves reaction efficiency and control. Lewis acids coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack.[10][11] Catalysts like Zinc(II) halides (e.g., ZnCl₂, ZnBr₂) or Copper(II) triflate (Cu(OTf)₂) are highly effective.[10][12] These reactions typically proceed via an SN2-type mechanism, with the amine attacking the less hindered carbon, affording excellent regioselectivity.[10][12] Zirconium(IV) chloride has also been shown to be an effective catalyst for this transformation.[13]
Brønsted Acid Catalysis: A metal- and solvent-free approach using a simple Brønsted acid like acetic acid has been reported.[8] This method provides β-amino alcohols in high yields with excellent regioselectivity and represents a greener, more cost-effective alternative.
Caption: Workflow for Lewis acid-catalyzed aminolysis.
Method 2: Ring-Opening with Phenol and Alcohol Nucleophiles
This class of reaction is vital for the synthesis of (aryloxy)propanolamines.[3][14] The choice between basic and Lewis acidic conditions significantly impacts the protocol.
Base-Promoted Conditions: The classic approach involves deprotonating the phenol or alcohol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate a potent nucleophile (phenoxide or alkoxide).[14] This nucleophile then attacks the epoxide at the less substituted carbon in a highly regioselective SN2 reaction. This method is reliable but requires strictly anhydrous conditions due to the moisture-sensitive nature of the strong bases.
Lewis Acid Catalysis: Heterogeneous Lewis acid catalysts, such as tin-beta zeolite (Sn-Beta), have been shown to be highly active and regioselective for the ring-opening of epoxides with alcohols.[15] These solid catalysts offer the advantage of easy separation and recyclability. Iron(III) complexes have also been developed to promote the regioselective ring-opening of related epoxides like glycidol with alcohols under mild conditions.[16]
Method 3: Hydrolysis to Form Diols
The reaction with water as a nucleophile yields the corresponding 1,2-diol. This transformation can also be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Dilute aqueous acid (e.g., H₂SO₄) readily protonates the epoxide oxygen, facilitating attack by water.[6] The attack occurs with backside stereochemistry, leading to a trans-diol. As with other acid-catalyzed openings, the regioselectivity depends on the substrate, with attack favoring the more substituted carbon.
Base-Catalyzed Hydrolysis: Treatment with aqueous hydroxide at elevated temperatures can also open the ring.[6] This is an SN2 reaction, with hydroxide attacking the less hindered primary carbon to yield the same diol product, but under different mechanistic control.
Quantitative Data Summary and Comparison
Method
Nucleophile
Catalyst/Conditions
Regioselectivity
Typical Yield
Advantages
Disadvantages
1A
Amine
Lewis Acid (e.g., ZnCl₂, Cu(OTf)₂) / RT
Excellent (Attack at C1)
>90%
Mild conditions, high yield, excellent regiocontrol.
Requires metal catalyst, anhydrous conditions often preferred.
1B
Amine
Acetic Acid / Solvent-Free / RT
Excellent (Attack at C1)
>90%
Metal-free, solvent-free, simple workup, high yield.[8]
May not be suitable for all amine or epoxide substrates.
Round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
2. Procedure:
To a stirred solution of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine in anhydrous DCM, add aniline.
Add anhydrous ZnCl₂ to the mixture in one portion.
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 2-4 hours).
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
3. Purification:
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.
Protocol 2: Base-Promoted Ring-Opening with 4-Methoxyphenol
This protocol details the synthesis of an (aryloxy)propanolamine derivative, a common scaffold for beta-blockers.
1. Reagents & Setup:
4-Methoxyphenol (1.1 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Three-neck round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet.
2. Procedure:
To a suspension of NaH in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 4-methoxyphenol in DMF dropwise.
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
Cool the mixture back to 0°C and add 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine dropwise.
Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC (typically 6-12 hours).
After completion, cool the reaction to 0°C and carefully quench by the slow addition of water.
Extract the product with ethyl acetate (3x).
3. Purification:
Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the desired (aryloxy)propanolamine.
References
A General Protocol for the Regio High-Yielding Opening of Different Glycidol Derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). Journal of the American Chemical Society. Retrieved March 18, 2026, from [Link]
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI. Retrieved March 18, 2026, from [Link]
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). PMC. Retrieved March 18, 2026, from [Link]
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 18, 2026, from [Link]
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. (n.d.). PMC. Retrieved March 18, 2026, from [Link]
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]
SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides. (2011). Indian Academy of Sciences. Retrieved March 18, 2026, from [Link]
Regioselective Ring-Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]-FeIII Triflate Complex. (2019). PubMed. Retrieved March 18, 2026, from [Link]
WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines. (n.d.). Google Patents.
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Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. Retrieved March 18, 2026, from [Link]
An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. (n.d.). IIT Kanpur. Retrieved March 18, 2026, from [Link]
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Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. (2021). NSF PAR. Retrieved March 18, 2026, from [Link]
18.5 Reactions of Epoxides: Ring-Opening. (2023). OpenStax. Retrieved March 18, 2026, from [Link]
Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. Retrieved March 18, 2026, from [Link]
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. Retrieved March 18, 2026, from [Link]
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). PMC. Retrieved March 18, 2026, from [Link]
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Lewis acid mediated SN2-type nucleophilic ring opening followed by [4+2] cycloaddition of N-tosylazetidines with aldehydes and k. (n.d.). IIT Kanpur. Retrieved March 18, 2026, from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
As researchers and developers at the forefront of innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The safe and compliant disposal of reagents...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers at the forefront of innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The safe and compliant disposal of reagents like 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, a reactive epoxide, is a critical component of laboratory stewardship. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific best practices to manage this compound's waste stream effectively.
Immediate Actions & Essential Safety
Before initiating any disposal protocol, ensure all immediate safety measures are in place. The inherent reactivity of the epoxide ring and the characteristics of the amine functional group demand stringent adherence to safety protocols.
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.[1]
PPE Item
Specification
Rationale
Gloves
Chemical-resistant, such as nitrile or butyl rubber.[2]
The compound is a skin irritant and potential sensitizer. Latex or cotton gloves are unsuitable as they can absorb the chemical, leading to prolonged skin contact.[2]
Protects against splashes that can cause serious eye irritation or damage.
Lab Coat
Chemical-resistant, full-sleeved lab coat or coveralls.[1]
Prevents skin contact on arms and body.
Respirator
Required in areas with poor ventilation or when generating aerosols.[1][4]
The compound may cause respiratory irritation.
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a chemical spill kit rated for solvents and reactive chemicals readily available.
Waste Characterization: Understanding the Hazard
Proper disposal begins with correctly identifying the waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[5][6]
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is not typically a listed waste, but it must be evaluated for its characteristics:
Reactivity: The epoxide group is a strained three-membered ring, making the molecule highly reactive towards nucleophiles, acids, and bases. This inherent reactivity is a key hazardous property.[7]
Toxicity & Irritation: It is classified as a skin and eye irritant and a potential skin sensitizer. Furthermore, related epoxy and amine compounds are often toxic to aquatic life.[8][9]
Ignitability: The compound is a flammable liquid (Hazard Statement H225).
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: The preferred hierarchy for managing chemical waste, prioritizing prevention.
Minimize & Prevent: The most effective strategy is to reduce waste at its source. [13]Purchase only the quantity of the chemical needed for your experiments. Design procedures to use the smallest scale possible.
Reuse: Unused portions of the chemical, if uncontaminated, have a long shelf-life when stored properly and can be used for future projects.
[14][15]* Treat: While some chemical wastes can be treated in the lab to render them non-hazardous (e.g., neutralization of simple acids), this is not recommended for reactive compounds like epoxides without a specific, validated, and permitted protocol due to the risk of exothermic and uncontrolled reactions.
[5][10]* Dispose: Disposal through a licensed vendor is the final and necessary step for waste that cannot be managed by the other methods.
By integrating these principles and protocols into your laboratory workflow, you ensure the safe handling and compliant disposal of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, upholding your commitment to safety, scientific integrity, and environmental responsibility.
References
Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks. Retrieved from [Link]
Wessex Resins and Adhesives. (n.d.). How Can You Safely Dispose Of Epoxy? Epoxycraft. Retrieved from [Link]
Gougeon Brothers, Inc. (n.d.). Environmental Impact of Epoxy. WEST SYSTEM. Retrieved from [Link]
Epoxycraft. (n.d.). Dispose of Epoxy Safely? Retrieved from [Link]
Resin4Decor. (2025, December 4). How to Responsibly Dispose of Epoxy Resin Waste. Retrieved from [Link]
Epoxy Oilserv. (2025, June 7). Understanding the Safety Standards When Applying Epoxy Floor Coatings. Retrieved from [Link]
Occupational Health & Safety. (2021, August 27). Occupational Exposure to Epoxy Resins. Retrieved from [Link]
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
3M. (2024, May 1). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]
3M. (n.d.). Safety Data Sheet IDENTIFICATION TRANSPORT INFORMATION. Retrieved from [Link]
CPWR - The Center for Construction Research and Training. (2023). Epoxy Resin Systems. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS No. 13080-65-4).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS No. 13080-65-4). As a reactive epoxy amine compound, its unique properties demand a rigorous and well-understood safety protocol to protect researchers and ensure experimental integrity. This guide moves beyond mere compliance, offering a procedural and causal framework to build deep, trust-based safety practices within your laboratory.
Hazard Assessment: Understanding the Risks
2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine is a versatile chemical intermediate, but its reactivity presents several significant hazards.[1] The primary risks are associated with its flammability, and its potential to cause irritation and sensitization upon contact.[2] A clear understanding of these hazards, grounded in the Globally Harmonized System (GHS), is the first step in building a self-validating safety protocol.
Hazard Class & Category
Hazard Statement
Why This Matters for Handling
Flammable Liquid (Category 2)
H225: Highly flammable liquid and vapor.
Requires storage away from ignition sources and use of non-sparking tools. Handling should occur in well-ventilated areas to prevent vapor accumulation.
Skin Corrosion/Irritation (Category 2)
H315: Causes skin irritation.
Direct contact can cause inflammation and redness. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.[3]
Skin Sensitization (Category 1)
H317: May cause an allergic skin reaction.
This is a critical long-term risk. Once an individual is sensitized, any future exposure, even to minute quantities or vapors, can trigger a severe allergic reaction. This underpins the "no-touch" policy and the need for rigorous glove protocols.[4][5]
Serious Eye Damage/Irritation (Category 2)
H319: Causes serious eye irritation.
Splashes pose a significant risk to vision. Chemical splash goggles are mandatory to prevent contact with the eyes.[2][3]
STOT, Single Exposure (Category 3)
H335: May cause respiratory irritation.
Inhalation of vapors can irritate the respiratory tract. Work must be conducted in a certified chemical fume hood or with appropriate respiratory protection to minimize exposure.[2]
The Essential PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a checklist item but a critical control measure dictated by the chemical's specific hazards. The following ensemble provides a robust, multi-layered defense system for handling 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
Eye and Face Protection
Due to the risk of serious eye irritation, eye protection is non-negotiable.[2]
Minimum Requirement: Safety glasses with side shields.
Recommended Standard: Chemical splash goggles that form a seal around the eyes.
High-Risk Operations: For procedures with a high risk of splashing (e.g., transferring large volumes, mixing), a full-face shield should be worn in addition to chemical splash goggles.[6]
Hand Protection: The Critical Barrier
This compound can cause skin irritation and, more critically, allergic sensitization.[2][4] Therefore, glove selection is paramount. Barrier creams are insufficient and should not be used as a primary defense.[7]
Glove Material
Recommendation & Rationale
Nitrile Rubber
Recommended: Offers good resistance to amines and is a standard for many laboratory operations. Always check the manufacturer's compatibility data. Change gloves immediately if contamination is suspected.[5][7]
Butyl Rubber
Highly Recommended: Provides excellent protection against a wide range of chemicals, including epoxy compounds and amines.[7]
Neoprene
Acceptable Alternative: Offers good chemical resistance for this class of compounds.[5][7]
Latex or Cotton Gloves
Unacceptable: These materials do not provide an adequate chemical barrier and should not be used for handling this substance.[7]
Causality Link: The amine functional group and the reactive epoxide ring in the molecule necessitate gloves that can resist these chemical classes. Materials like nitrile and butyl rubber are selected for their non-reactive and impermeable nature, preventing the molecule from penetrating the glove and reaching the skin, thereby mitigating the risk of both immediate irritation and long-term sensitization.
Body Protection
To prevent accidental skin contact from spills or splashes, appropriate body protection is required.
Standard Use: A flame-resistant laboratory coat.
Increased Risk Scenarios: For larger quantities or splash-prone procedures, supplement with a chemical-resistant apron (e.g., butyl rubber) and protective sleeves.[6][7] All clothing worn in the lab should be changed before leaving the work area to prevent "take-home" contamination.[7]
Respiratory Protection
Handling this chemical requires strict control of airborne vapors to prevent respiratory irritation.[2]
Primary Control: All handling, weighing, and mixing operations must be conducted within a properly functioning and certified chemical fume hood.[4]
Secondary Control: If a fume hood is not feasible or during certain maintenance or spill clean-up operations where vapor concentrations may exceed exposure limits, an air-purifying respirator with an organic vapor cartridge is required.[8] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: A Step-by-Step Procedural Guide
This workflow integrates the PPE protocol into a logical sequence of operations, ensuring safety at every stage.
Caption: Safe Handling Workflow for 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine.
Spill Response Plan
Accidents can happen, and a prepared response is crucial.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
Don Appropriate PPE: At a minimum, this includes a respirator with organic vapor cartridges, chemical goggles, a face shield, a chemical-resistant apron, and double-layered gloves (nitrile or butyl rubber).
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect Absorbent: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[11]
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[10]
Disposal Plan: Managing the Waste Stream
Proper disposal is a critical final step in the chemical handling lifecycle.
Chemical Waste: Unused or waste 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine must be collected in a designated, tightly sealed, and properly labeled hazardous waste container. Never discharge this chemical into sewers or waterways.[11]
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and disposable lab coats, must be considered hazardous waste. Place them in a sealed, labeled container for disposal.[6]
Empty Containers: Empty containers may retain hazardous residue.[10] They should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) before being punctured and disposed of, or managed as hazardous waste according to your institution's policies.[11]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, fostering a culture of safety and ensuring the well-being of all research personnel.
References
WEST SYSTEM. (n.d.). Preventing Overexposure. Retrieved from [Link]
Regulations.gov. (2020, February 10). SAFETY DATA SHEET. Retrieved from [Link]
University of Washington. (n.d.). Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. Retrieved from [Link]
AMPP. (2021, October 11). Mitigate epoxy coating hazards with these three steps. Retrieved from [Link]
NextSDS. (n.d.). 2-methyl-2-(oxan-2-yl)propan-1-amine Hazard Classifications. Retrieved from [Link]
Hexion. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. PubChem Compound Database. Retrieved from [Link]
Fisheries Supply. (n.d.). Safely Working with Epoxy Resin. Retrieved from [Link]
SDS US. (2023, February 19). Safety Data Sheet. Retrieved from [Link]